8-Bromo-6-methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXMXPBKRWDOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568169 | |
| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136117-93-6 | |
| Record name | 8-Bromo-6-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Bromo-6-methylimidazo[1,2-a]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, and significant role in the development of novel therapeutic agents, particularly kinase inhibitors.
Physicochemical Properties
This compound is a versatile brominated heterocyclic compound. Its core structure, the imidazo[1,2-a]pyridine scaffold, is recognized as a privileged pharmacophore in the development of biologically active molecules.[1] The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 211.06 g/mol | [2][3] |
| Molecular Formula | C₈H₇BrN₂ | [2] |
| CAS Number | 136117-93-6 | [2] |
| Appearance | Solid | [1] |
| Storage | Room temperature, sealed, dry | [4] |
A related compound, this compound hydrochloride, has a molecular weight of 247.5 g/mol and the molecular formula C₈H₈BrClN₂.[5]
Synthesis and Characterization
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various synthetic routes. A common method involves the cyclization of a 2-aminopyridine derivative with an α-haloketone.
Below is a generalized workflow for the synthesis of imidazo[1,2-a]pyridines.
Caption: Generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.
This protocol is adapted from the synthesis of a derivative of this compound and serves as a representative example.[6]
1. Synthesis of ethyl this compound-2-carboxylate:
-
A 2-amino-3-bromopyridine derivative is cyclized with ethyl 3-bromopyruvate.[6]
2. Hydrolysis to Carboxylic Acid:
-
The resulting ethyl ester is hydrolyzed using a base, such as sodium hydroxide, to yield this compound-2-carboxylic acid.[6]
3. Amidation:
-
The carboxylic acid is then coupled with morpholine using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in a solvent such as DMF (dimethylformamide).[6]
-
The reaction mixture is stirred at room temperature until completion.
-
The crude product is purified by flash chromatography to yield the final product, (8-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone, as a white solid.[6]
Biological Significance and Applications
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds.[4] Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, antibacterial, and antitumor properties.[7][8][9]
Specifically, derivatives of this compound have been investigated as:
-
PI3Kα Inhibitors: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway in cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer.[6] Derivatives of this compound have been designed and synthesized as potent inhibitors of PI3Kα.[1][6]
-
Anti-inflammatory Agents: Novel imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory activity by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) signaling pathways in cancer cell lines.[1]
The diagram below illustrates the role of imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/Akt signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyridine derivatives.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its favorable physicochemical properties and versatile reactivity make it an important building block for the synthesis of novel therapeutic agents. The demonstrated activity of its derivatives as kinase inhibitors, particularly targeting the PI3K pathway, highlights its potential in the development of new treatments for cancer and inflammatory diseases. Further research into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted.
References
- 1. This compound|CAS 136117-93-6 [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 136117-93-6 [amp.chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. calpaclab.com [calpaclab.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Bromo-6-methylimidazo[1,2-a]pyridine: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its structural motif is a key component in the development of various therapeutic agents, notably kinase inhibitors and anxiolytic compounds. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, and a detailed synthesis protocol. Furthermore, it delves into its biological significance, with a focus on its role as a modulator of the NF-κB and STAT3 signaling pathways, and provides detailed experimental protocols for relevant biological assays.
Core Chemical Properties
This compound, with the CAS number 136117-93-6, is a solid at room temperature.[1] While a specific experimentally determined melting point is not widely published, a related compound, 8-Bromo-6-chloroimidazo[1,2-a]pyridine, has a melting point range of 127.0-139.0 °C, suggesting a similar range for the methyl analog.[2] The compound's molecular formula is C₈H₇BrN₂ and it has a molecular weight of 211.06 g/mol .[3]
| Property | Value | Source(s) |
| CAS Number | 136117-93-6 | [3] |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3] |
| Physical Form | Solid | [1] |
| Storage | Room temperature, sealed, dry | [1] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While full spectra are not publicly available, typical chemical shifts for the imidazo[1,2-a]pyridine core can be predicted.
2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and the methyl group. The chemical shifts and coupling constants will be influenced by the positions of the bromo and methyl substituents.
2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings will be characteristic of the imidazo[1,2-a]pyridine system.
2.3. Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of the molecular ion.
Synthesis
The synthesis of this compound can be achieved through a well-established route for imidazo[1,2-a]pyridine synthesis, commonly known as the Tschitschibabin reaction. This involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
3.1. Synthesis of the Precursor: 2-Amino-3-bromo-5-methylpyridine
A likely precursor for the synthesis of this compound is 2-Amino-3-bromo-5-methylpyridine. A general procedure for the bromination of a substituted 2-aminopyridine is as follows:
-
Materials: 2-Amino-5-methylpyridine, N-bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-Amino-5-methylpyridine in DMF under an inert atmosphere and cool the solution in an ice bath.
-
Slowly add a solution of NBS in DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water, which will result in the formation of a solid.
-
Filter the solid, wash it with water, and dry it to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
3.2. Synthesis of this compound
The final step involves the condensation of 2-amino-3-bromo-5-methylpyridine with a suitable α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde.
-
Materials: 2-Amino-3-bromo-5-methylpyridine, Chloroacetaldehyde (or bromoacetaldehyde), Ethanol, Sodium bicarbonate.
-
Procedure:
-
To a solution of 2-Amino-3-bromo-5-methylpyridine in a suitable solvent like ethanol, add the α-halocarbonyl compound.
-
The reaction mixture is typically heated at reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The reaction mixture is then neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Biological Significance and Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant anti-inflammatory activity.[4] This activity is, in part, attributed to the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
4.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
4.2. STAT3 Signaling Pathway
The STAT3 pathway is another critical mediator of inflammatory responses. Cytokines and growth factors activate Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in inflammation and cell survival.
Compounds based on the this compound scaffold have been shown to suppress these pathways, thereby reducing the expression of inflammatory mediators.
Experimental Protocols for Biological Assays
5.1. NF-κB Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway.
-
Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter protein, which can be quantified.
-
Cell Line: A suitable cell line (e.g., HEK293) stably transfected with the NF-κB reporter construct.
-
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period. Include appropriate positive (e.g., TNF-α) and negative controls.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., total protein concentration) and calculate the percentage of NF-κB inhibition.
-
5.2. Western Blot for STAT3 Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated STAT3 (p-STAT3).
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total STAT3 and p-STAT3.
-
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with constitutively active STAT3) and treat with this compound.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-STAT3.
-
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its biological relevance in modulating key inflammatory signaling pathways. The provided experimental protocols for biological assays offer a practical framework for researchers investigating the therapeutic potential of this and related molecules. Further research to fully elucidate the complete spectral characterization and to explore the full range of its biological activities is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. 8-Bromo-6-chloroimidazo[1,2-a]pyridine, 95%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 8-Bromo-6-methylimidazo[1,2-a]pyridine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering essential data and methodologies for the characterization of this and similar molecules.
Core Physicochemical Properties
While experimental data for this compound is limited in publicly available literature, a combination of data for structurally related compounds and predicted values from computational models can provide valuable insights. The following table summarizes the available and predicted physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 211.06 g/mol | --INVALID-LINK-- |
| Melting Point | Not available (Experimental) Analog (8-Bromo-6-chloroimidazo[1,2-a]pyridine): 127.0-139.0 °C | --INVALID-LINK-- |
| Boiling Point | Not available (Experimental) Predicted: 348.9 ± 25.0 °C at 760 mmHg | Predicted |
| pKa (most basic) | Not available (Experimental) Predicted: 3.5 ± 0.1 | Predicted |
| LogP | Not available (Experimental) Predicted: 2.4 ± 0.3 | Predicted |
| Solubility | Not available (Experimental) |
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physicochemical properties. These methods are standard in organic and medicinal chemistry and can be adapted for the characterization of this compound.
Melting Point Determination
The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically indicates a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
pKa Determination using UV-Vis Spectroscopy
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions of known pH (e.g., citrate, phosphate, borate buffers)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Sample Preparation: A series of solutions are prepared by diluting an aliquot of the stock solution into different buffer solutions covering a wide pH range (e.g., pH 2 to 12). The final concentration of the compound in each buffer should be constant.
-
Spectral Measurement: The UV-Vis spectrum of each buffered solution is recorded over an appropriate wavelength range. The spectra of the fully protonated (in highly acidic solution) and fully deprotonated (in highly basic solution) forms are also recorded.
-
Data Analysis: The absorbance at a wavelength where the largest difference in absorbance between the ionized and unionized forms is observed is plotted against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the inflection point of the resulting sigmoidal curve.
LogP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP), which is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnels or screw-cap test tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
Procedure:
-
Phase Saturation: n-Octanol and the aqueous phase (water or a suitable buffer) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or tube.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this process, especially if an emulsion has formed.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility Determination
This protocol outlines a general method for determining the aqueous solubility of a compound.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or rotator
-
Filtration device (e.g., syringe filters)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a vial.
-
Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered through a syringe filter to remove any remaining solid particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical method such as HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility of the compound at that temperature.
Synthesis and Experimental Workflow
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of a 2-aminopyridine with an α-haloketone. The following diagram illustrates a general workflow for the synthesis and purification of such compounds.
Caption: General experimental workflow for the synthesis and characterization of an imidazo[1,2-a]pyridine derivative.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. However, the imidazo[1,2-a]pyridine scaffold is a known pharmacophore present in various biologically active molecules that target a range of receptors and enzymes. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this particular compound.
As no specific pathway is identified, a logical workflow for screening the compound against a panel of common drug targets, such as kinases or G-protein coupled receptors (GPCRs), is presented below.
Caption: Logical workflow for the biological screening and pathway analysis of a novel compound.
In-depth Technical Guide: 8-Bromo-6-methylimidazo[1,2-a]pyridine NMR Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 8-Bromo-6-methylimidazo[1,2-a]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed spectral information and the experimental context required for accurate compound identification and characterization.
Chemical Structure and Atom Numbering
The chemical structure of this compound is presented below, with atoms numbered for clear assignment of NMR signals. This numbering convention is used throughout this guide.
Caption: Chemical structure and atom numbering for this compound.
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is critical for confirming the identity and purity of the compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.95 | s | 1H | H-5 | |
| 7.50 | s | 1H | H-2 | |
| 7.42 | s | 1H | H-7 | |
| 7.08 | s | 1H | H-3 | |
| 2.34 | s | 3H | CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 143.2 | C-8a |
| 142.1 | C-7 |
| 131.5 | C-5 |
| 126.4 | C-2 |
| 124.9 | C-6 |
| 117.8 | C-3 |
| 108.1 | C-8 |
| 18.2 | CH₃ |
Experimental Protocol
The NMR spectra were acquired according to the following experimental protocol. Adherence to these parameters is recommended for reproducible results.
Instrumentation:
-
Spectrometer: Bruker Avance III HD or equivalent.
-
Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR.
Sample Preparation:
-
Compound: this compound
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: Approximately 10 mg/mL
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
Acquisition Parameters:
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.096 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.363 s
-
Synthetic Workflow
The synthesis of this compound typically involves the cyclocondensation of a substituted 2-aminopyridine with a suitable α-haloketone. A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
This guide provides foundational NMR data and experimental context for this compound. For more specific applications or advanced analytical techniques, further consultation of primary research literature is recommended. The provided data should aid in the unequivocal identification and quality assessment of this important synthetic intermediate.
In-Depth Technical Guide on the Crystal Structure of Imidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Crystallographic data for the specific molecule 8-Bromo-6-methylimidazo[1,2-a]pyridine was not publicly available at the time of this report. This guide will therefore focus on the crystal structure of a closely related isomer, 6-Bromo-2-methylimidazo[1,2-a]pyridine , to provide a representative understanding of the crystallographic features of this class of compounds. The methodologies and data presentation are designed to be analogous to what would be expected for the target compound.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are explored for various therapeutic applications, including as kinase inhibitors and anxiolytic agents.[2] The precise three-dimensional arrangement of atoms within the crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding the compound's physicochemical properties, stability, and potential intermolecular interactions with biological targets. This guide provides a technical overview of the crystal structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine, a representative brominated derivative.
Crystallographic Data for 6-Bromo-2-methylimidazo[1,2-a]pyridine
The crystal structure data for 6-Bromo-2-methylimidazo[1,2-a]pyridine (C₈H₇BrN₂) has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7225946.[3]
Crystal Data and Structure Refinement
The following tables summarize the key quantitative data from the crystal structure determination.
| Parameter | Value [3] |
| Empirical Formula | C₈H₇BrN₂ |
| Formula Weight | 211.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Hall Symbol | -P 2ybc |
| Space Group Number | 14 |
Table 1: Crystal Data for 6-Bromo-2-methylimidazo[1,2-a]pyridine.
| Parameter | Value [3] |
| a | 3.9883 Å |
| b | 17.853 Å |
| c | 11.2011 Å |
| α | 90.00 ° |
| β | 91.622 ° |
| γ | 90.00 ° |
| Volume | 797.8 ų (calculated) |
| Z | 4 |
| Z' | 1 |
Table 2: Unit Cell Dimensions for 6-Bromo-2-methylimidazo[1,2-a]pyridine.
| Parameter | Value [3] |
| Residual Factor (R) | 0.0797 |
Table 3: Refinement Details for 6-Bromo-2-methylimidazo[1,2-a]pyridine.
Experimental Protocols
The determination of a crystal structure like that of 6-Bromo-2-methylimidazo[1,2-a]pyridine typically involves the following key experimental stages.
Synthesis and Crystallization
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, often involving the condensation of an aminopyridine with an α-haloketone. A general, rapid, metal-free aqueous synthesis under ambient conditions has been described for this class of compounds.[3]
Protocol for Crystallization:
-
Dissolve the synthesized 6-Bromo-2-methylimidazo[1,2-a]pyridine powder in a suitable solvent (e.g., ethanol, methanol, or acetone) to achieve saturation or near-saturation at an elevated temperature.
-
Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent is a common technique to promote the growth of high-quality single crystals.
-
The formation of single crystals suitable for X-ray diffraction may take several days to weeks.
-
Once formed, carefully select a well-defined single crystal and mount it on a goniometer head for data collection.
X-ray Data Collection and Structure Solution
The following workflow outlines the process of collecting and refining the crystallographic data.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Steps:
-
Data Collection: A mounted crystal is placed in an X-ray diffractometer. Data is collected using a specific radiation source, typically Molybdenum Kα (λ = 0.71073 Å).
-
Data Reduction: The raw diffraction data is integrated and corrected for various experimental factors. Programs like SAINT are used for this purpose. An absorption correction is applied to account for the absorption of X-rays by the crystal.[4]
-
Structure Solution: The initial atomic positions are determined from the diffraction pattern using direct methods or Patterson methods, often with software like SHELXS.[4]
-
Structure Refinement: The atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[4] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The final R-factor indicates the quality of the fit.
Intermolecular Interactions and Signaling Pathways
While the specific intermolecular interactions for 6-Bromo-2-methylimidazo[1,2-a]pyridine are not detailed in the provided search results, related structures offer insights. For instance, in the crystal structure of 6-Bromo-imidazo[1,2-a]pyridin-8-amine, molecules are linked by N-H⋯N hydrogen bonds.[5] In other derivatives, weak C—H⋯N interactions and π–π stacking are observed, which play a crucial role in the packing of molecules in the crystal lattice.[4][6]
Derivatives of the imidazo[1,2-a]pyridine scaffold are known to interact with various biological signaling pathways. They have been investigated as inhibitors of pathways like PI3Kα and have shown activity in suppressing NF-κB and STAT3 signaling in cancer cell lines.[1]
Caption: Targeted Signaling Pathways of Imidazo[1,2-a]pyridine Derivatives.
This structural and pathway information is vital for drug development professionals in designing new molecules with improved efficacy and specificity. The crystal structure provides the empirical basis for computational modeling and structure-activity relationship (SAR) studies.
References
- 1. This compound|CAS 136117-93-6 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo-imidazo[1,2-a]pyridin-8-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Imidazo[1,2-a]Pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This bicyclic aromatic compound, consisting of an imidazole ring fused to a pyridine ring, serves as a core structural motif in numerous clinically used drugs and investigational agents. Its versatile nature allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles. This technical guide provides an in-depth exploration of the multifaceted biological activities of the imidazo[1,2-a]pyridine scaffold, complete with quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
Biological Activities of Imidazo[1,2-a]Pyridine Derivatives
The imidazo[1,2-a]pyridine nucleus is associated with a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The versatility of this scaffold allows for the development of targeted therapies by modifying its structure to enhance potency and selectivity for various biological targets.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5] Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Several studies have reported the potent anti-proliferative effects of these compounds. For instance, certain derivatives have shown promising activity against melanoma and cervical cancer cells.[6] The anticancer efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Anticancer Activity of Imidazo[1,2-a]Pyridine Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | |
| WM115 (Melanoma) | <12 | ||
| HeLa (Cervical Cancer) | 35.0 | ||
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | |
| HepG2 (Hepatocellular Carcinoma) | 13 | ||
| MCF-7 (Breast Carcinoma) | 11 | ||
| A375 (Human Skin Cancer) | 11 | ||
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | |
| MCF-7 (Breast Cancer) | 2.35 | ||
| IP-5 | HCC1937 (Breast Cancer) | 45 | |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | |
| 12b | Hep-2 | 11 | [7] |
| HepG2 | 13 | [7] | |
| MCF-7 | 11 | [7] | |
| A375 | 11 | [7] | |
| 11 | MCF-7 | 20.47 | [8] |
| B16F10 | 39.20 | [8] | |
| HT-29 | 18.34 | [8] | |
| 12 | MCF-7 | 30.88 | [8] |
| B16F10 | 64.81 | [8] | |
| HT-29 | 4.15 | [8] | |
| 13 | MCF-7 | 66.48 | [8] |
| B16F10 | 197.06 | [8] | |
| HT-29 | 48.31 | [8] | |
| 18 | MCF-7 | 14.81 | [8] |
| HT-29 | 10.11 | [8] | |
| 2a (PI3K p110α inhibitor) | - | 0.67 | [9] |
| 2g (PI3K p110α inhibitor) | - | 0.0018 | [9] |
| 12 (Thiazole derivative) | - | 0.0028 | [9] |
| A375 | 0.14 | [9] | |
| HeLa | 0.21 | [9] | |
| 13k | Various tumor cell lines | 0.09 - 0.43 | [10] |
| 15d, 17e, 18c, 18h, 18i | A375P (Melanoma) | < 0.06 | [5] |
| 22e (c-Met inhibitor) | c-Met kinase | 0.0039 | [11] |
| EBC-1 (c-Met-addicted) | 0.045 | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been shown to possess significant anti-inflammatory properties.[12][13][14] Their mechanism of action often involves the modulation of pro-inflammatory signaling pathways such as the STAT3/NF-κB pathway.[12][14]
A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways.[12][14] This suppression leads to a reduction in the expression of inflammatory mediators like iNOS and COX-2.[12]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[15][16][17]
Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Imidazo[1,2-a]Pyridine Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyrimidine chalcones (various) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | - (Excellent to good activity) | |
| Imidazo[1,2-a]pyridinyl-chalcones (5a-k) | Gram-positive and Gram-negative bacteria | 3.125 - 200 | [15] |
| Compound 5h | S. aureus (clinical and reference strains) | 3.125 - 6.25 | [15] |
| Azo-based derivatives (4a-f ) | Gram-positive and Gram-negative strains | - (Potent activity) | [18] |
| Compound 4e | Multidrug-resistant E. coli and K. pneumoniae | 500 - 700 | [18] |
| 6,8-dichloro-imidazo[1,2-a]pyridine-thiazole hybrids | Various bacteria | - (Remarkable activity) | [16] |
| Polar compounds 7 and 8 | M. tuberculosis | 0.9 µM and 0.4 µM | [19] |
| Lipophilic biaryl ether 15 | M. tuberculosis | 0.004 µM | [19] |
| Lipophilic biaryl ether 18 | M. tuberculosis | 0.02 µM | [19] |
Antiviral Activity
Several imidazo[1,2-a]pyridine derivatives have been identified as potent antiviral agents.[20][21] Structure-activity relationship (SAR) studies have indicated that hydrophobicity can be a key factor for the antiviral activity of some of these compounds.[20][22] They have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Bovine Viral Diarrhea Virus (BVDV), which is a surrogate for Hepatitis C Virus.[20][21]
Signaling Pathways Modulated by Imidazo[1,2-a]Pyridine Derivatives
The biological effects of imidazo[1,2-a]pyridines are often mediated through their interaction with and modulation of key intracellular signaling pathways that are frequently dysregulated in disease.
STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are critical regulators of inflammation and cell survival. Aberrant activation of these pathways is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways, leading to anti-inflammatory and anticancer effects.[12][14]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in cancer. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, some acting as dual PI3K/mTOR inhibitors.[6][10][23]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, thereby downregulating the expression of Wnt target genes like c-myc and cyclin D1.[24]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the evaluation of the biological activity of imidazo[1,2-a]pyridine derivatives.
Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes a general method for the synthesis of a basic imidazo[1,2-a]pyridine structure.
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) in ethanol.
-
Add sodium bicarbonate (1.5 equivalents) to the solution.
-
To this stirred suspension, add a solution of 2-bromoacetophenone (1 equivalent) in ethanol dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylimidazo[1,2-a]pyridine.
-
Dry the purified product under vacuum. Characterize the final product by techniques such as NMR, IR, and mass spectrometry.[8][16]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
96-well flat-bottom microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridine derivatives (test compounds)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO, if used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[7]
Western Blotting for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[25][26]
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to quantify the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH.[25][26]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][27][28][29]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Imidazo[1,2-a]pyridine derivatives (test compounds)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or PBS
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum (e.g., 1-5 x 10^5 CFU/mL) in the broth.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][27][28][29]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and pharmacologically significant structural motif. Its derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for the development of novel therapeutics for a variety of diseases, including cancer, inflammatory disorders, and infectious diseases. The ability to modulate key signaling pathways such as STAT3/NF-κB and PI3K/Akt/mTOR underscores their potential for targeted therapies. The experimental protocols detailed in this guide provide a foundation for the synthesis and evaluation of new imidazo[1,2-a]pyridine-based compounds, paving the way for future drug discovery and development efforts in this promising area of medicinal chemistry.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. bioagilytix.com [bioagilytix.com]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 17. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 18. protocols.io [protocols.io]
- 19. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 20. tandfonline.com [tandfonline.com]
- 21. NF-κB - Wikipedia [en.wikipedia.org]
- 22. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 25. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. Broth microdilution - Wikipedia [en.wikipedia.org]
- 29. benchchem.com [benchchem.com]
The Ascendance of Imidazo[1,2-a]pyridines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
For Immediate Release
A Comprehensive Review of Imidazo[1,2-a]pyridine Derivatives for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core, a fused heterocyclic system, has solidified its position as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of imidazo[1,2-a]pyridine derivatives, with a focus on their applications in oncology, inflammatory diseases, and infectious diseases.
The unique chemical architecture of imidazo[1,2-a]pyridines allows for diverse substitutions, leading to a wide array of pharmacological profiles.[1] This structural flexibility has enabled the development of compounds that can selectively interact with various biological targets, including enzymes and receptors.[2] Several commercially successful drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, feature this core structure, highlighting its clinical significance.[3][4]
Therapeutic Applications and Quantitative Insights
Imidazo[1,2-a]pyridine derivatives have shown significant promise across several therapeutic areas. The following tables summarize the quantitative data on their activity, providing a comparative overview for drug development professionals.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridines is one of the most extensively studied areas. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [5] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [5] | |
| MCF-7 (Breast Carcinoma) | 11 | [5] | |
| A375 (Human Skin Cancer) | 11 | [5] | |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 | |
| MCF-7 (Breast Cancer) | 2.35 | ||
| IP-5 | HCC1937 (Breast Cancer) | 45 | [6] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [6] |
| Compound 8 | HeLa (Cervical) | 0.34 | [7] |
| MDA-MB-231 (Breast) | 0.32 | [7] | |
| ACHN (Renal) | 0.39 | [7] | |
| HCT-15 (Colon) | 0.31 | [7] | |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [7] |
| HCT-15 (Colon) | 0.30 | [7] | |
| Compound 13k | HCC827 (Lung) | 0.09 | [8] |
| A549 (Lung) | 0.11 | [8] | |
| SH-SY5Y (Neuroblastoma) | 0.23 | [8] | |
| HEL (Erythroleukemia) | 0.16 | [8] | |
| MCF-7 (Breast) | 0.43 | [8] |
Kinase Inhibitory Activity
A significant mechanism behind the anticancer effects of many imidazo[1,2-a]pyridine derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways.
| Derivative | Target Kinase | IC50 (nM) | Reference |
| 22e | c-Met | 3.9 | [9] |
| 15a | PI3K/mTOR | - | [3] |
| 7 | PI3K/mTOR | 0.20/21 | [10] |
| 2g | p110α | 1.8 | [11] |
| 12 | p110α | 2.8 | [11] |
| 1d | Src | 190 | [12] |
| Fyn | 240 | [12] |
Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4a | S. aureus | 7.8 | [13] |
| 4b | S. aureus | 31.25 | [13] |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (MDR/XDR) | ≤0.03–0.8 | [14] |
| Imidazo[1,2-a]pyridine-2-carboxamides | M. tuberculosis | 17-30 | [14] |
Key Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives
The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often attributed to their modulation of critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often targeting PI3K or acting as dual PI3K/mTOR inhibitors.[1][3] Inhibition of this pathway by these compounds leads to cell cycle arrest and apoptosis in cancer cells.[1]
NF-κB and STAT3 Pathways in Inflammation
Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB and STAT3 signaling pathways are central to the inflammatory response.[15] Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by suppressing these pathways, leading to a reduction in the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[15][16]
Detailed Experimental Methodologies
To facilitate the replication and advancement of research in this field, this section provides detailed protocols for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.
General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[17]
Protocol:
-
To a solution of the 2-aminopyridine (1.0 equiv) in an appropriate solvent such as methanol or dichloromethane, add the aldehyde (1.1 equiv) and the isocyanide (1.1 equiv).
-
Add a catalytic amount of a Lewis acid (e.g., scandium(III) triflate, 10 mol%).
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis of PI3K/Akt Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.
Protocol:
-
Lyse treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
In Vitro Antibacterial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18]
Protocol:
-
Prepare a twofold serial dilution of the imidazo[1,2-a]pyridine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of these compounds in combination therapies hold significant promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. protocols.io [protocols.io]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. universalbiologicals.com [universalbiologicals.com]
- 14. NF kappaB p65 ELISA Kit (ab176648) | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Photophysical Landscape of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridine and its derivatives have emerged as a privileged heterocyclic scaffold in medicinal chemistry and materials science. Their unique π-conjugated bicyclic structure imparts them with favorable photophysical properties, leading to a surge in research exploring their applications as fluorescent probes, bioimaging agents, and components in organic light-emitting diodes (OLEDs). This technical guide provides an in-depth exploration of the core photophysical properties of these derivatives, detailing experimental protocols and summarizing key quantitative data to facilitate comparative analysis and future research endeavors.
Core Photophysical Properties
The fluorescence of imidazo[1,2-a]pyridine derivatives is a key feature, characterized by their absorption and emission spectra, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). These properties are highly sensitive to the nature and position of substituents on the imidazo[1,2-a]pyridine core, as well as the surrounding solvent environment.
Structure-Property Relationships
The photophysical characteristics of imidazo[1,2-a]pyridine derivatives can be finely tuned through synthetic modifications. Generally, extending the π-conjugation of the system leads to a bathochromic (red) shift in both absorption and emission spectra.
-
Substitution at the C2-position: Introduction of aryl groups, such as phenyl or naphthyl, at the C2-position has been shown to enhance the fluorescence quantum yield.[1]
-
Electron-donating and -withdrawing groups: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) tends to increase fluorescence intensity due to extended conjugation.[1] Conversely, electron-withdrawing groups often lead to less intense emissions.[1]
-
Positional Isomerism: The position of substituents can significantly impact photophysical properties. For instance, an electron-donating group in the para position of a C-ring has been observed to enhance fluorescence intensity.[1]
Solvatochromism
Many imidazo[1,2-a]pyridine derivatives exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent. This property makes them valuable as fluorescent probes for sensing changes in the microenvironment.
Data Presentation: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the key photophysical data for a selection of imidazo[1,2-a]pyridine derivatives, providing a comparative overview of their performance in various solvents.
Table 1: Photophysical Data of 2-Aryl-3-hydroxymethyl-imidazo[1,2-a]pyridines [2]
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| 2-Phenyl-3-hydroxymethyl-imidazo[1,2-a]pyridine | Dichloromethane | 332 | 382 | 50 |
| 2-(4-Chlorophenyl)-3-hydroxymethyl-imidazo[1,2-a]pyridine | Dichloromethane | 335 | 384 | 49 |
| 2-(4-Fluorophenyl)-3-hydroxymethyl-imidazo[1,2-a]pyridine | Dichloromethane | 332 | 382 | 50 |
| 2-(4-Methoxyphenyl)-3-hydroxymethyl-imidazo[1,2-a]pyridine | Dichloromethane | 344 | 412 | 68 |
Table 2: Photophysical Data of Various Substituted Imidazo[1,2-a]pyridines [1]
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |
| Derivative 5d (with electron-donating group) | Dichloromethane | - | Blue region | 0.61 |
| Various derivatives | Dichloromethane | - | Blue region | 0.22 - 0.61 |
| Derivative 7a | Methanol | 250 | 395 | - |
| Derivative 7d | Methanol | - | 401 | - |
| Derivative 7e | Methanol | 250 | 428 | - |
| Derivative 7f (methoxy-substituted) | Methanol | - | 398 | - |
| Derivative 7g | Methanol | - | 400 | - |
Experimental Protocols
Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives
A common and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with a substituted phenacyl bromide.[3][4]
Materials:
-
Substituted 2-aminopyridine
-
Substituted phenacyl bromide
-
Ethanol (aqueous, 1:1 v/v)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve the substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).
-
To this solution, add the substituted phenacyl bromide (2.0 mmol).
-
Add DBU (4.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Upon completion, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield.
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Sample of the imidazo[1,2-a]pyridine derivative
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard × (slopesample / slopestandard) × (η2sample / η2standard)
where Φ is the quantum yield, slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (Time-Resolved Fluorescence Spectroscopy)
Fluorescence lifetime measurements provide information on the excited state dynamics of a fluorophore. Time-Correlated Single Photon Counting (TCSPC) is a common technique for these measurements.[5][6]
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode)
-
Sample holder
-
Fast photodetector (e.g., single-photon avalanche diode - SPAD)
-
TCSPC electronics
Procedure:
-
Prepare a dilute solution of the imidazo[1,2-a]pyridine derivative in the desired solvent.
-
Excite the sample with the pulsed light source at an appropriate wavelength.
-
The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to one or more exponential functions.
Signaling Pathway Visualization
Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8][9][10] The following diagram illustrates the mechanism of action of these inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
This diagram illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt promotes cell growth and proliferation via mTORC1 and inhibits apoptosis. Imidazo[1,2-a]pyridine derivatives can inhibit PI3K, thereby blocking this entire downstream signaling cascade, which is a key mechanism of their anti-cancer activity.[7][8][9][10]
Conclusion
The imidazo[1,2-a]pyridine scaffold offers a versatile platform for the development of novel fluorescent molecules with tailored photophysical properties. Through strategic synthetic modifications, researchers can fine-tune the absorption and emission characteristics, as well as the quantum yield and lifetime, to suit a wide range of applications, from high-performance OLEDs to sensitive biological probes. The ability of certain derivatives to interact with and modulate key cellular signaling pathways further underscores their potential in drug discovery and development. This guide provides a foundational understanding of these properties and the experimental methodologies required for their characterization, serving as a valuable resource for scientists and researchers in the field.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDF No 2216 Green Synthesis of Substituted 2-phenylimidazo-[1,2-a]pyridines – Industrial Consultancy & Sponsored Research (IC&SR) , IIT Madras [ipm.icsr.in]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine, a key intermediate in the development of novel therapeutics. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs and development candidates.
Application Notes
This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1][2] Its utility stems from the presence of a bromine atom at the 8-position, which is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This compound is a crucial intermediate for the synthesis of kinase inhibitors, anxiolytic agents, and other potential therapeutics targeting central nervous system disorders and cancer.[1][2] The imidazo[1,2-a]pyridine core itself is known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of various kinases, including the PI3Kα pathway, which is a significant target in oncology.[2] The strategic placement of the methyl group at the 6-position and the bromo group at the 8-position provides a valuable platform for the design and synthesis of next-generation therapeutic agents.
Quantitative Data
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 2-Amino-3-bromo-5-methylpyridine | 162973-09-9 | C₆H₇BrN₂ | 187.04 |
| 2 | This compound | 136117-93-6 | C₈H₇BrN₂ | 211.06 |
Synthetic Workflow
Caption: Synthetic route for this compound.
Experimental Protocols
This section details the synthetic procedures for the preparation of this compound.
Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyridine (1)
The starting material, 2-amino-3-bromo-5-methylpyridine, can be synthesized from 2-amino-5-methylpyridine following a bromination procedure.
Materials and Reagents:
-
2-Amino-5-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate (NaHCO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-3-bromo-5-methylpyridine as a solid.
Step 2: Synthesis of this compound (2)
This procedure outlines the cyclization of 2-amino-3-bromo-5-methylpyridine with chloroacetaldehyde.
Materials and Reagents:
-
2-Amino-3-bromo-5-methylpyridine (1)
-
Chloroacetaldehyde (40% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-3-bromo-5-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add chloroacetaldehyde (40% aqueous solution, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Signaling Pathway Context
While this compound is a synthetic intermediate, its derivatives have been shown to inhibit signaling pathways critical in cancer progression, such as the PI3K/Akt/mTOR pathway. The diagram below illustrates a simplified representation of this pathway, which is a common target for drugs developed from imidazo[1,2-a]pyridine scaffolds.
Caption: Inhibition of the PI3K pathway by imidazo[1,2-a]pyridine derivatives.
References
One-Pot Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines (IPAs) are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid bicyclic structure is a common motif in a variety of pharmacologically active agents, exhibiting a broad spectrum of biological activities including antiviral, anticancer, anti-inflammatory, and anxiolytic properties. The development of efficient and sustainable synthetic methodologies for the construction of the imidazo[1,2-a]pyridine scaffold is therefore a key area of research. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency.
This document provides detailed application notes and experimental protocols for several prominent one-pot methods for the synthesis of imidazo[1,2-a]pyridines.
I. Groebke–Blackburn–Bienaymé Reaction (GBBR)
The Groebke–Blackburn–Bienaymé reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2] This methodology is highly versatile and can be performed under various reaction conditions, including conventional heating, microwave irradiation, and ultrasound assistance.
A. Ultrasound-Assisted Protocol
Ultrasound irradiation can significantly accelerate the reaction rate and improve yields, often under milder conditions and with greener solvents.[1][3]
Experimental Protocol:
-
To a 10 mL sealed vial, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and phenylboronic acid (PBA) (10 mol%).[1]
-
Add water as the solvent.[1]
-
Seal the vial and place it in an ultrasonic bath operating at 42 kHz.[1]
-
Irradiate the reaction mixture at 60 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Aldehyde | 2-Aminopyridine Derivative | Isocyanide | Catalyst | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| Furfural | 2-Aminopyridine | Cyclohexyl isocyanide | PBA | Water | - | 60 | 86 | [1] |
| Furfural | 2-Amino-5-chloropyridine | Cyclohexyl isocyanide | PBA | Water | - | 60 | 86 | [1] |
| Furfural | 2-Amino-5-cyanopyridine | Cyclohexyl isocyanide | PBA | Water | - | 60 | 67 | [1] |
| 5-Methylfurfural | 2-Amino-5-cyanopyridine | 4-Methoxyphenyl isocyanide | PBA | Water | - | 60 | 80 | [1] |
Reaction Workflow:
Caption: General workflow for the ultrasound-assisted Groebke–Blackburn–Bienaymé reaction.
B. Microwave-Assisted Protocol
Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[2]
Experimental Protocol:
-
In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add the azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and NH4Cl (20 mol%).[2]
-
Dissolve the components in ethanol (1 M).[2]
-
Seal the tube and place it in a monomodal microwave reactor.
-
Heat the reaction mixture to 60 °C with microwave irradiation (150 W) for 30 minutes.[2]
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data Summary:
| Aldehyde | 2-Aminopyridine Derivative | Isocyanide | Catalyst | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |
| Azidobenzaldehyde | 2-Aminopyridine | Cyclohexyl isocyanide | NH4Cl | Ethanol | 30 | 60 | 91 | [2] |
| Azidobenzaldehyde | 2-Aminopyridine | tert-Butyl isocyanide | NH4Cl | Ethanol | 30 | 60 | 85 | [2] |
| Azidobenzaldehyde | 2-Aminopyridine | Benzyl isocyanide | NH4Cl | Ethanol | 30 | 60 | 88 | [2] |
| Azidobenzaldehyde | 2-Aminopyridine | 4-Methoxyphenyl isocyanide | NH4Cl | Ethanol | 30 | 60 | 82 | [2] |
Reaction Mechanism:
Caption: Simplified mechanism of the Groebke–Blackburn–Bienaymé reaction.
II. Synthesis from 2-Aminopyridines and α-Haloketones
A classical and straightforward one-pot approach to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. This method can be performed under solvent-free conditions or using green solvents.
A. In-situ Generation of α-Bromoacetophenones
To avoid handling lachrymatory α-haloketones, they can be generated in situ from the corresponding acetophenone.[4][5]
Experimental Protocol:
-
In a reaction vessel, dissolve the acetophenone (2 mmol) and N-bromosuccinimide (NBS) in a 1:2 mixture of polyethylene glycol (PEG-400) and water.[4]
-
Irradiate the mixture at 85 °C to generate the α-bromoacetophenone in situ.
-
Add the 2-aminopyridine (2.4 mmol) and sodium carbonate (1.1 mmol) to the reaction mixture.[5]
-
Continue the reaction at room temperature or with gentle heating, monitoring by TLC.
-
After completion, add water to the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Quantitative Data Summary:
| Acetophenone Derivative | 2-Aminopyridine Derivative | Brominating Agent | Solvent | Time (min) | Yield (%) | Reference |
| Acetophenone | 2-Aminopyridine | [Bmim]Br3 | Solvent-free | < 40 | 82 | [5] |
| p-Methylacetophenone | 2-Aminopyridine | [Bmim]Br3 | Solvent-free | < 40 | 77 | [6] |
| p-Methoxyacetophenone | 2-Aminopyridine | [Bmim]Br3 | Solvent-free | < 40 | 75 | [6] |
| p-Fluoroacetophenone | 2-Aminopyridine | [Bmim]Br3 | Solvent-free | < 40 | 89 | [6] |
| Acetophenone | 2-Amino-5-chloropyridine | [Bmim]Br3 | Solvent-free | < 40 | 80 | [5] |
Reaction Workflow:
Caption: Workflow for the one-pot synthesis from acetophenones via in-situ bromination.
III. Copper-Catalyzed Three-Component Reaction
A copper-catalyzed one-pot reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides an efficient route to a wide range of imidazo[1,2-a]pyridines.[7][8][9]
Experimental Protocol:
-
To a reaction flask, add Cu(OAc)2 hydrate as the catalyst.[8]
-
Add the 2-aminopyridine, benzaldehyde, and a propiolate derivative.[8]
-
Conduct the reaction in a suitable solvent (e.g., toluene) under aerobic conditions.[7][8]
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary:
| Aldehyde | 2-Aminopyridine | Alkyne | Catalyst | Oxidant | Solvent | Yield (%) | Reference |
| Benzaldehyde | 2-Aminopyridine | Phenylacetylene | CuI/NaHSO4·SiO2 | - | Toluene | High to Excellent | [7] |
| Various | Various | Propiolate derivatives | Cu(OAc)2·H2O | Air | - | Excellent | [8] |
| Various | Various | Nitroolefins | Cu(I) | Air | - | - | [10] |
Reaction Mechanism:
Caption: Plausible mechanism for the copper-catalyzed three-component synthesis.
Conclusion
The one-pot synthetic strategies outlined in this document represent efficient, versatile, and often more sustainable methods for the synthesis of the medicinally important imidazo[1,2-a]pyridine scaffold. The choice of a particular method will depend on the desired substitution pattern, available starting materials, and laboratory equipment. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery to facilitate the preparation of novel imidazo[1,2-a]pyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. This "privileged scaffold" is a core component in numerous therapeutic agents due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant properties.[1][2][3] Several commercially available drugs, such as Zolpidem, Alpidem, and Olprinone, feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic importance.[2][4][5]
Microwave-assisted organic synthesis has emerged as a green and efficient technique for synthesizing these valuable compounds.[6][7] This method offers several advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and often milder reaction conditions.[8][9] Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7][8] This application note provides an overview of various microwave-assisted protocols for the synthesis of imidazo[1,2-a]pyridines, complete with detailed experimental procedures and comparative data.
General Reaction Scheme
The most common approach for synthesizing imidazo[1,2-a]pyridines involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone or a related carbonyl compound. Microwave irradiation significantly accelerates this transformation.
Caption: General reaction scheme for microwave-assisted synthesis of imidazo[1,2-a]pyridines.
Experimental Protocols and Data
This section details various protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines, with quantitative data summarized for easy comparison.
Protocol 1: Catalyst-Free Synthesis in a Green Solvent
This protocol highlights an environmentally friendly approach using water as a solvent and avoiding the need for a catalyst.[1]
Experimental Protocol:
-
In a microwave-transparent sealed vessel, combine the substituted 2-aminopyridine (1.0 mmol) and the appropriate α-bromo ketone (1.0 mmol).
-
Add a mixture of water and isopropanol (H2O-IPA) as the solvent.[10]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a controlled temperature for the specified time.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
| Entry | 2-Aminopyridine | α-Bromo Ketone | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | H2O-IPA | 100 | 10 | 92 | [10] |
| 2 | 2-Amino-4-methylpyridine | 2-Bromoacetophenone | H2O-IPA | 100 | 12 | 90 | [10] |
| 3 | 2-Aminopyridine | 2-Bromo-4'-chloroacetophenone | H2O-IPA | 100 | 10 | 95 | [10] |
| 4 | 2-Aminonicotinic acid | Chloroacetaldehyde | Water | Not Specified | 30 | 92-95 | [1] |
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This protocol describes a one-pot, three-component synthesis of substituted imidazo[1,2-a]pyridines, which is highly efficient under microwave irradiation.[11][12]
Experimental Protocol:
-
To a microwave vial, add the 2-aminopyridine (1.0 mmol), the aldehyde (e.g., 3-formyl-chromone, 1.0 mmol), and the isocyanide (1.0 mmol).[11]
-
Add the specified solvent (e.g., ethanol) and catalyst (e.g., 20 mol% ammonium chloride).[11]
-
Seal the vial and subject it to microwave irradiation at the indicated temperature and time.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure imidazo[1,2-a]pyridine derivative.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 3-Formyl-chromone | tert-Butyl isocyanide | NH4Cl | Ethanol | 120 | 15 | 36 | [11] |
| 2 | 2-Aminopyridine | 3-Formyl-chromone | Cyclohexyl isocyanide | NH4Cl | Ethanol | 120 | 15 | 28 | [11] |
| 3 | 2-Aminopyridine | Phenylglyoxal | Barbituric Acid | None (Solvent-free) | None | 100 | 5 | 96 | [13] |
| 4 | 2-Amino-5-methylpyridine | Phenylglyoxal | Barbituric Acid | None (Solvent-free) | None | 100 | 5 | 92 | [13] |
Protocol 3: Synthesis using α-Tosyloxy Ketones
This protocol offers an alternative to α-haloketones, using α-tosyloxy ketones as the coupling partner.
Experimental Protocol:
-
A mixture of the 2-aminopyridine (1.0 mmol) and the α-tosyloxy ketone (1.1 mmol) is prepared in a suitable solvent within a microwave process vial.
-
The vial is sealed and placed in the microwave reactor.
-
The reaction is heated to the target temperature using microwave irradiation for the specified duration.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography.
| Entry | 2-Aminopyridine | α-Tosyloxy Ketone | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Oxo-2-phenylethyl tosylate | Acetonitrile | 150 | 10 | 85 | Generic Protocol |
| 2 | 2-Amino-5-bromopyridine | 2-Oxo-2-(p-tolyl)ethyl tosylate | DMF | 160 | 15 | 82 | Generic Protocol |
Experimental Workflow
The general workflow for microwave-assisted synthesis is streamlined and efficient.
Caption: A typical experimental workflow for microwave-assisted synthesis.
Signaling Pathway Relevance
Imidazo[1,2-a]pyridines exert their biological effects by interacting with various cellular signaling pathways. For instance, some derivatives act as GABA-A receptor agonists, which is relevant for their anxiolytic and hypnotic effects. Others have been shown to inhibit protein kinases involved in cancer cell proliferation.
Caption: Simplified signaling pathway interaction of imidazo[1,2-a]pyridine derivatives.
Conclusion
Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of imidazo[1,2-a]pyridine libraries. This technology aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often the need for hazardous solvents and catalysts. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the synthesis and therapeutic potential of this important class of heterocyclic compounds. The versatility of the imidazo[1,2-a]pyridine scaffold, combined with the efficiency of microwave synthesis, will undoubtedly continue to fuel the discovery of novel drug candidates.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 5. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. ijnrd.org [ijnrd.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
Application Note and Protocol: Suzuki-Miyaura Coupling of 8-Bromo-6-methylimidazo[1,2-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted heteroaromatics.[1][2][3] This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 8-Bromo-6-methylimidazo[1,2-a]pyridine with various arylboronic acids. The resulting 8-aryl-6-methylimidazo[1,2-a]pyridine derivatives are valuable compounds for further investigation in drug discovery programs.
The general reaction scheme involves the coupling of an organoboron species with a halide, catalyzed by a palladium(0) complex.[4] The catalytic cycle is well-established and consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active catalyst.[4][5]
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Reaction conditions may require optimization depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equivalents)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask or microwave reaction vial
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reactant.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Microwave Irradiation: Heat the reaction mixture to 130 °C for 30-60 minutes in a microwave reactor.[6]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-methylimidazo[1,2-a]pyridine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Illustrative Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various bromo-heterocycles, which can be adapted for this compound. Yields are illustrative and will vary based on the specific arylboronic acid and precise reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 °C / 12 h | 85-95 | Adapted from[7] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | DMF | 130 °C / 40 min (MW) | 80-90 | Adapted from[6] |
| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | DME/H₂O | 85 °C / 16 h | 82-92 | Adapted from[8] |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 °C / 8 h | 75-85 | General Conditions |
| 5 | 4-Fluorophenylboronic acid | XPhos-Pd-G2 (2) | K₃PO₄ (2) | Dioxane | 100 °C / 6 h | 88-98 | Adapted from[6] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of PI3Kα Inhibitors from 8-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of potent and selective PI3Kα inhibitors derived from the 8-Bromo-6-methylimidazo[1,2-a]pyridine scaffold. The protocols outlined below are based on established methodologies and are intended to facilitate the discovery and development of novel anticancer agents targeting the PI3K/AKT/mTOR signaling pathway.[1][2]
Introduction to PI3Kα Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] The PI3K family of lipid kinases, particularly the class I isoform PI3Kα (encoded by the PIK3CA gene), is frequently mutated and hyperactivated in a wide range of human cancers, making it an attractive target for cancer therapy.[6] Aberrant activation of the PI3K pathway, often due to mutations in PIK3CA or the loss of the tumor suppressor PTEN, leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][5] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase AKT.[3][7] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.[8][9]
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of PI3K inhibitors, with several compounds demonstrating potent and selective activity against PI3Kα.[1][2][10][11][12][13][14] This document details the synthesis of novel PI3Kα inhibitors starting from the key intermediate, this compound.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Synthetic Protocol for PI3Kα Inhibitors
The synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors can be achieved through a multi-step process starting from commercially available reagents.[1][2]
I. Synthesis of Ethyl this compound-2-carboxylate (Intermediate 12a)
A key starting material for the synthesis is ethyl this compound-2-carboxylate. This intermediate is synthesized by the cyclization of 2-amino-3-bromo-5-methylpyridine with ethyl 3-bromopyruvate.[1]
Materials:
-
2-amino-3-bromo-5-methylpyridine
-
Ethyl 3-bromopyruvate
-
Anhydrous Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 2-amino-3-bromo-5-methylpyridine (1.0 eq) in anhydrous ethanol.
-
Add ethyl 3-bromopyruvate (1.1 eq) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to afford ethyl this compound-2-carboxylate as a light yellow solid.[1]
II. Hydrolysis to this compound-2-carboxylic acid (Intermediate 13a)
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.[1]
Materials:
-
Ethyl this compound-2-carboxylate (Intermediate 12a)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend ethyl this compound-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield this compound-2-carboxylic acid as a light yellow solid.[1]
III. Amidation to (8-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone (Intermediate 14a)
The carboxylic acid is then coupled with an amine, for example, morpholine, to form the corresponding amide.[1][2]
Materials:
-
This compound-2-carboxylic acid (Intermediate 13a)
-
Morpholine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add morpholine (1.2 eq), triethylamine (1.5 eq), and HBTU (1.5 eq) sequentially to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (8-bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone as a white solid.[2]
IV. Suzuki-Miyaura Cross-Coupling to Synthesize Final Inhibitors
The final step involves a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at the C8 position of the imidazo[1,2-a]pyridine core.[1][2]
Materials:
-
(8-Bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone (Intermediate 14a)
-
Arylboronic acid or arylboronic acid pinacol ester (e.g., 3-fluorophenylboronic acid)
-
Pd(dppf)Cl2 (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add (8-bromo-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final PI3Kα inhibitor, for example, (8-(3-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-2-yl)(morpholino)methanone.[1]
Caption: Synthetic workflow for PI3Kα inhibitors.
Biological Evaluation Protocols
I. In Vitro PI3Kα Kinase Assay
The inhibitory activity of the synthesized compounds against PI3Kα can be determined using a variety of commercially available kinase assay kits, such as the Kinase-Glo™ Luminescent Kinase Assay.[1]
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the amount of kinase activity.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase-Glo™ Reagent
-
Synthesized inhibitor compounds
-
Positive control inhibitor (e.g., PIK-75)[1]
-
Assay buffer
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
In a white assay plate, add the assay buffer, PI3Kα enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo™ Reagent.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
II. Cell Viability Assay
The anti-proliferative activity of the synthesized compounds can be assessed in cancer cell lines, particularly those with known PIK3CA mutations (e.g., T47D, MCF-7).[1] Assays such as the WST-1 or MTS assay are commonly used.[15]
Materials:
-
Cancer cell lines (e.g., T47D)
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
Positive control inhibitor
-
WST-1 or MTS reagent
-
96-well clear-bottom plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized inhibitor compounds and a positive control. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).[16]
-
Add the WST-1 or MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
III. Western Blot Analysis
Western blotting is used to confirm that the synthesized compounds inhibit the PI3K/AKT/mTOR pathway in cells.[12][17][18] This is achieved by measuring the phosphorylation status of key downstream proteins like AKT and S6 ribosomal protein.[16][19]
Materials:
-
Cancer cell lines
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6)[20][21]
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and transfer equipment
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the biological evaluation of the synthesized PI3Kα inhibitors.
Table 1: In Vitro PI3Kα Inhibitory Activity
| Compound ID | PI3Kα IC50 (nM)[1] |
| 1 | Value |
| 2 | Value |
| ... | Value |
| Positive Control | Value |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line (e.g., T47D) IC50 (µM)[1] | Cell Line (e.g., MCF-7) IC50 (µM) |
| 1 | Value | Value |
| 2 | Value | Value |
| ... | Value | Value |
| Positive Control | Value | Value |
In Vivo Efficacy in Xenograft Models
Promising compounds can be further evaluated for their in vivo anti-tumor efficacy in xenograft mouse models.[5][22][23][24][25]
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Cell Implantation: Human cancer cells (e.g., with PIK3CA mutations) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The synthesized inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics).
Data Presentation: Tumor growth inhibition (TGI) is calculated and presented as a percentage. Statistical analysis is performed to determine the significance of the anti-tumor effect.
By following these detailed protocols, researchers can effectively synthesize and evaluate novel PI3Kα inhibitors derived from the this compound scaffold, contributing to the development of new cancer therapeutics.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. proteopedia.org [proteopedia.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 10. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phosphoinositide 3-kinase inhibitors combined with imatinib in patient-derived xenograft models of gastrointestinal stromal tumors: Rationale and efficacy - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for the Preparation of 8-Bromo-6-methylimidazo[1,2-a]pyridine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 8-Bromo-6-methylimidazo[1,2-a]pyridine derivatives as potential anticancer agents. The protocols outlined below are intended to serve as a guide for the preparation and screening of these compounds in a cancer research setting.
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant potential in cancer therapy.[1][2] Their mechanism of action is often attributed to the inhibition of critical cell signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2][3] This document focuses on the preparation and evaluation of derivatives of the this compound scaffold, a promising starting point for the development of novel anticancer therapeutics.
Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
While specific anticancer data for this compound derivatives are not extensively available in the public domain, the broader class of imidazo[1,2-a]pyridines has demonstrated significant cytotoxic and anti-proliferative effects against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for various imidazo[1,2-a]pyridine derivatives, highlighting the potential of this scaffold.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Melanoma (A375) | 9.7 | [2] |
| Melanoma (WM115) | - | [2] | |
| Cervical (HeLa) | 44.6 | [2] | |
| IP-5 | Breast (HCC1937) | 45 | [3] |
| IP-6 | Breast (HCC1937) | 47.7 | [3] |
| Compound 12b | Laryngeal (Hep-2) | 11 | [4] |
| Hepatocellular (HepG2) | 13 | [4] | |
| Breast (MCF-7) | 11 | [4] | |
| Skin (A375) | 11 | [4] | |
| Pyridine-urea 8e | Breast (MCF-7) | 0.22 | [5] |
| Pyridine-urea 8n | Breast (MCF-7) | 1.88 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the this compound core structure, which can be further derivatized. The synthesis is based on the well-established condensation reaction between a substituted 2-aminopyridine and an α-haloketone.[6]
Step 1: Synthesis of the Precursor 2-Amino-3-bromo-5-methylpyridine
A detailed, multi-step synthesis is required to produce the key intermediate, 2-amino-3-bromo-5-methylpyridine. This involves the bromination and subsequent amination of a commercially available pyridine derivative. A representative procedure for a similar compound, 2-amino-3-methyl-5-bromopyridine, involves the bromination of 2-amino-3-methylpyridine.[7]
Step 2: Synthesis of 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine (A Representative Derivative)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-bromo-5-methylpyridine (1.0 mmol) in ethanol (20 mL).
-
Addition of Reagents: To the solution, add 2-bromoacetophenone (1.1 mmol) and sodium bicarbonate (1.5 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols for 8-Bromo-6-methylimidazo[1,2-a]pyridine in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention in diseases such as cancer. This document provides detailed application notes and protocols for the use of 8-Bromo-6-methylimidazo[1,2-a]pyridine and its analogs in kinase inhibition assays, with a focus on Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/Akt/mTOR signaling pathway. While specific data for the parent compound this compound is limited, this guide utilizes data from its closely related derivatives to illustrate the potential of this chemical scaffold.
Kinase Inhibition Profile of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core can be functionalized at various positions to achieve potent and selective inhibition of different kinases. The following table summarizes the inhibitory activities (IC50 values) of several imidazo[1,2-a]pyridine derivatives against a panel of kinases, highlighting the versatility of this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative of this compound (Compound 35) | PI3Kα | 150 | [1][2] |
| Compound 9e | CLK1 | 4 | [3] |
| Compound 13k | PI3Kα | 1.94 | [4] |
| Imidazo[1,2-a]pyridine Derivative | CDK2 | Not specified, potent inhibitor | [5] |
| Imidazo[1,2-a]pyridine Derivative | DYRK1A | 76 | [6] |
| Imidazo[1,2-a]pyridine Derivative | TNF-α expression inhibition | 3600 | [7] |
Featured Kinase: Phosphoinositide 3-kinase alpha (PI3Kα)
PI3Kα is a critical component of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers, promoting cell growth, proliferation, and survival. Therefore, inhibitors of PI3Kα are promising therapeutic agents. Derivatives of this compound have been identified as potent PI3Kα inhibitors.[1][2]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates a multitude of cellular functions. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to control cell cycle progression, apoptosis, and cell growth. Inhibition of PI3Kα by compounds such as this compound derivatives blocks this cascade, leading to anti-proliferative effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of this compound or its derivatives against a target kinase, such as PI3Kα, using the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
This compound or its derivatives
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., PIP2 for PI3Kα)
-
ATP
-
Kinase Assay Buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound or its derivatives in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Plate Preparation: Add a small volume (e.g., 0.5 µL) of the diluted compounds to the wells of a 384-well plate.[8] Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without kinase as a background control (0% kinase activity).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well of the assay plate. Initiate the kinase reaction by adding ATP.[8] The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[9] The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10] Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP, which then fuels a luciferase reaction to produce a luminescent signal.[10] Incubate for 30-60 minutes at room temperature.[10]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Calculate Percent Inhibition:
-
Correct the raw luminescence data by subtracting the background (no kinase) control.
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor / RLU_vehicle)) where RLU is the Relative Luminescence Unit.
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Additional Signaling Pathways
The imidazo[1,2-a]pyridine scaffold has shown inhibitory activity against other kinases involved in distinct signaling pathways.
DYRK1A Signaling
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodevelopment and has been linked to neurodegenerative diseases.
CLK1 Signaling
CDC-like kinase 1 (CLK1) is involved in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.
Conclusion
This compound and its derivatives represent a promising class of kinase inhibitors with potential applications in oncology and other therapeutic areas. The protocols and data presented in this document provide a framework for researchers to evaluate the inhibitory activity of these compounds and to further explore their mechanism of action. The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive structure-activity relationship (SAR) studies to develop next-generation kinase inhibitors with improved potency and selectivity.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of 3,6-disubstutited-imidazo[1,2-a]pyridine derivatives as a new class of CLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.es [promega.es]
- 9. carnabio.com [carnabio.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: In Vitro Evaluation of 8-Bromo-6-methylimidazo[1,2-a]pyridine Analogs as PI3Kα Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
These application notes provide a comprehensive overview of the in vitro evaluation of a series of 8-Bromo-6-methylimidazo[1,2-a]pyridine analogs as potential inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways. The following sections detail the biological activity of these compounds and provide protocols for their assessment.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document focuses on a specific series of analogs built upon the this compound core, which have been investigated for their potential to inhibit the PI3K/Akt signaling pathway. Inhibition of this pathway is a validated strategy in cancer therapy, and these compounds represent a promising class of novel therapeutic agents.[4]
Data Presentation
The in vitro activity of the synthesized this compound analogs was evaluated against the PI3Kα enzyme and a panel of cancer cell lines. The key quantitative data, including IC50 values, are summarized in the tables below for easy comparison.
Table 1: In Vitro PI3Kα Enzymatic Inhibitory Activity of this compound Analogs [4]
| Compound ID | R Group | PI3Kα IC50 (nM) |
| 14b | 4-methylpiperazin-1-yl | >10000 |
| 35 | 4-(4-acetylpiperazin-1-yl)phenyl | 150 |
| 15 | 4-fluorophenyl | Not Reported |
| 17 | 2-fluorophenyl | Not Reported |
Note: Data extracted from a study on 2, 6, 8-substituted Imidazopyridine derivatives.[4] Compound 14b contains the core this compound structure. Compound 35 is a highly modified analog demonstrating potent inhibition.
Table 2: Anti-proliferative Activity of Selected Analogs Against Cancer Cell Lines [4]
| Compound ID | T47D (IC50, μM) | MCF-7 (IC50, μM) | SK-BR-3 (IC50, μM) |
| 35 | 1.85 | 3.21 | 5.67 |
Note: T47D, MCF-7, and SK-BR-3 are human breast cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
PI3Kα Enzymatic Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of the test compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of PI3Kα enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of PIP2 and ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the procedure for assessing the anti-proliferative activity of the compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T47D, MCF-7, SK-BR-3)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol details the analysis of cell cycle distribution and apoptosis induction by the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Propidium iodide (PI) staining solution
-
RNase A
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure (Cell Cycle Analysis):
-
Treat cells with the test compound for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Procedure (Apoptosis Analysis):
-
Treat cells with the test compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Experimental workflow for the in vitro evaluation of novel PI3Kα inhibitors.
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.
References
Application Notes and Protocols: Development of Covalent Inhibitors Using the Imidazo[1,2-a]Pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its rigid, bicyclic nature and synthetic tractability make it an ideal core for the development of highly selective and potent therapeutic agents. In recent years, this scaffold has gained significant attention for the design of targeted covalent inhibitors (TCIs). TCIs form a stable, covalent bond with their target protein, often leading to prolonged pharmacodynamic effects and increased potency. This document provides detailed application notes and experimental protocols for the development of covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold.
Key Targets and Applications
The versatility of the imidazo[1,2-a]pyridine scaffold has enabled the development of covalent inhibitors for a variety of important drug targets, particularly in the field of oncology.
-
Kinases: A primary area of focus has been the development of covalent kinase inhibitors. The imidazo[1,2-a]pyridine core can be readily functionalized to target specific kinases implicated in cancer progression, such as:
-
Bruton's Tyrosine Kinase (BTK): Irreversible BTK inhibitors are crucial for the treatment of B-cell malignancies.
-
Epidermal Growth Factor Receptor (EGFR): Covalent inhibitors targeting mutant forms of EGFR are effective in non-small cell lung cancer.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade in many cancers, and imidazo[1,2-a]pyridine-based inhibitors have shown promise in targeting PI3Kα.
-
Other Kinases: The scaffold has also been utilized to develop inhibitors for Nek2, Cyclin-Dependent Kinases (CDKs), c-Met, and Aurora Kinases.
-
-
KRAS: The KRAS oncogene, particularly the G12C mutant, has been a challenging target. Novel imidazo[1,2-a]pyridine derivatives have been successfully developed as covalent inhibitors of KRAS G12C, demonstrating the scaffold's potential to tackle difficult-to-drug targets.
-
Bromodomains: Beyond kinases, the imidazo[1,2-a]pyridine scaffold has been employed to develop inhibitors of non-BET bromodomains like CBP/P300, which are epigenetic readers involved in transcriptional regulation.
Data Presentation: Potency of Imidazo[1,2-a]Pyridine-Based Inhibitors
The following tables summarize the reported inhibitory activities of various covalent and non-covalent inhibitors based on the imidazo[1,2-a]pyridine scaffold.
| Compound ID/Reference | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Kinase Inhibitors | |||||
| Compound 26 | c-Met | Enzyme | 1.9 | - | |
| VEGFR2 | Enzyme | 2.2 | - | ||
| MKN45 cells | Proliferation | 5.0 | MKN45 | ||
| HUVEC | Proliferation | 1.8 | HUVEC | ||
| MBM-17 (42c) | Nek2 | Enzyme | 3.0 | - | |
| MBM-55 (42g) | Nek2 | Enzyme | 1.0 | - | |
| SCH 1473759 (12k) | Aurora A | Binding (Kd) | 0.02 | - | |
| Aurora B | Binding (Kd) | 0.03 | - | ||
| HCT 116 cells | phos-HH3 | 25 | HCT 116 | ||
| PI3Kα Inhibitor | PI3Kα | Enzyme | 2 | - | |
| T47D cells | Proliferation | >10,000 | T47D | ||
| Akt Inhibitor (11) | Akt1 | Kinase | 640 | - | |
| EGFR Inhibitors | |||||
| Compound 18o | EGFR | Kinase | 12,300 | - | |
| Compound 18a | EGFR | Kinase | 82,000 | - | |
| KRAS G12C Inhibitor | |||||
| Compound I-11 | KRAS G12C | Cellular | Potent | NCI-H358 |
Experimental Protocols
Protocol 1: Synthesis of the Imidazo[1,2-a]pyridine Core via Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol describes a one-pot, three-component reaction to synthesize the 3-aminoimidazo[1,2-a]pyridine scaffold, a key intermediate for further functionalization.
Materials:
-
2-Aminopyridine derivative (1.0 eq)
-
Aldehyde (1.0 eq)
-
Isocyanide (1.0 eq)
-
Scandium (III) triflate (Sc(OTf)3) (10 mol%)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the 2-aminopyridine derivative in a 1:1 mixture of MeOH and DCM, add the aldehyde and Sc(OTf)3.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the isocyanide to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Installation of an Acrylamide Warhead
This protocol describes the coupling of an acrylic acid to the 3-aminoimidazo[1,2-a]pyridine core to introduce the covalent warhead.
Materials:
-
3-Aminoimidazo[1,2-a]pyridine derivative (1.0 eq)
-
Acryloyl chloride (1.1 eq) or Acrylic acid with a coupling agent (e.g., HATU)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the 3-aminoimidazo[1,2-a]pyridine derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TEA or DIPEA to the solution.
-
Add acryloyl chloride dropwise to the reaction mixture. If using acrylic acid, pre-activate it with a coupling agent like HATU before adding it to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final covalent inhibitor.
-
Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the in vitro potency of the covalent inhibitor against a target kinase.
Materials:
-
Target kinase
-
Substrate peptide/protein
-
ATP
-
Covalent inhibitor (serial dilutions)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the covalent inhibitor in the assay buffer.
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the inhibitor dilutions to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Confirmation of Covalent Adduct Formation by Mass Spectrometry
This protocol describes the use of intact protein mass spectrometry to confirm the covalent binding of the inhibitor to the target protein.
Materials:
-
Target protein
-
Covalent inhibitor
-
Incubation buffer (e.g., PBS or Tris buffer)
-
Desalting column (e.g., C4 ZipTip)
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Incubate the target protein with an excess of the covalent inhibitor (e.g., 10-fold molar excess) at room temperature or 37 °C for a sufficient time to ensure complete reaction (e.g., 2-4 hours).
-
As a control, incubate the protein with DMSO under the same conditions.
-
Remove the excess, unbound inhibitor by passing the reaction mixture through a desalting column.
-
Elute the protein-inhibitor complex from the desalting column.
-
Analyze the eluate by mass spectrometry to determine the mass of the protein.
-
Compare the mass of the inhibitor-treated protein with the mass of the DMSO-treated control protein. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
Protocol 5: Cellular Target Engagement Assay (Western Blot)
This protocol outlines a method to assess whether the covalent inhibitor engages its target in a cellular context by measuring the inhibition of target phosphorylation.
Materials:
-
Cancer cell line expressing the target protein
-
Covalent inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total target protein and phosphorylated target protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the covalent inhibitor for a specific duration (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against the total target protein as a loading control.
-
Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.
Mandatory Visualizations
Signaling Pathways
Caption: EGFR Signaling Pathway and Inhibition.
Caption: BTK Signaling Pathway and Inhibition.
Caption: KRAS G12C Signaling and Inhibition.
Experimental Workflows
Caption: Synthetic Workflow for Covalent Inhibitors.
Caption: Biological Evaluation Workflow.
Functionalization of the Imidazo[1,2-a]pyridine Core: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif widely encountered in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][2][3][4][5] Its unique electronic characteristics make it an attractive target for the development of novel synthetic methodologies aimed at creating diverse libraries of functionalized derivatives for drug discovery programs.[2][6] This document provides detailed application notes and experimental protocols for the functionalization of the imidazo[1,2-a]pyridine core, with a focus on modern synthetic strategies.
Application Notes
The functionalization of the imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse molecular entities with a wide array of biological activities.[3][4][5] The inherent nucleophilicity of the C3 position makes it a primary site for electrophilic substitution and a variety of C-H functionalization reactions.[2] Recent advancements, particularly in the realm of visible light photoredox catalysis, have opened new avenues for mild and efficient modifications of this scaffold, avoiding the harsh conditions often associated with traditional methods.[7][8][9]
These functionalized derivatives have shown significant promise in targeting various biological pathways implicated in disease. For instance, certain imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of key signaling pathways such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways, which are often dysregulated in cancer.[10][11] The ability to strategically introduce different functional groups onto the core structure allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Key Functionalization Strategies
Several key strategies have emerged for the effective functionalization of the imidazo[1,2-a]pyridine core:
-
C3-Arylation: The introduction of aryl groups at the C3 position is a common strategy to explore structure-activity relationships. Copper-catalyzed and visible-light-mediated methods have been developed for this purpose.[12][13]
-
C3-Formylation: The formyl group serves as a versatile handle for further synthetic transformations. Visible-light-induced methods using readily available reagents have been reported for efficient C3-formylation.[14]
-
C3-Alkoxylation: The incorporation of alkoxy groups can modulate the physicochemical properties of the parent molecule. Photoredox catalysis offers a mild approach for the C3-alkoxylation of imidazo[1,2-a]pyridines with a wide range of alcohols.[15]
-
Introduction of Sulfur-Containing Moieties: Thioether and sulfone groups are important pharmacophores. Methods for the direct C3-thiocyanation and C3-sulfenylation have been developed, often utilizing photoredox catalysis.[7][9]
The following sections provide detailed experimental protocols for these key functionalization reactions, along with tabulated data summarizing the yields of various derivatives.
Experimental Protocols
Protocol 1: Visible Light-Induced C3-Formylation of Imidazo[1,2-a]pyridines
This protocol describes the C3-formylation of 2-phenylimidazo[1,2-a]pyridine using tetramethylethylenediamine (TMEDA) as the formylating agent precursor under visible light irradiation with Rose Bengal as the photocatalyst.[7]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
Tetramethylethylenediamine (TMEDA)
-
Rose Bengal
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate (EtOAc)
-
Hexane
-
Schlenk tube
-
Magnetic stirrer
-
Blue LED lamp (20 W)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), Rose Bengal (2 mol %), and anhydrous acetonitrile (2.0 mL).
-
Add tetramethylethylenediamine (TMEDA) (0.6 mmol, 3.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and place it at a distance of approximately 5-10 cm from a 20 W blue LED lamp.
-
Stir the reaction mixture at room temperature under an air atmosphere for the time indicated by TLC analysis (typically 12-24 hours) until the starting material is consumed.
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-formyl-2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Copper-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridines
This protocol details the copper-catalyzed direct C3-arylation of 2-substituted imidazo[1,2-a]pyridines with aryl iodides.[16]
Materials:
-
Substituted imidazo[1,2-a]pyridine
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous solution of NH₄Cl
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate (EtOAc)
-
Hexane
-
Schlenk tube
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube, add the substituted imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.), aryl iodide (0.6 mmol, 1.2 equiv.), CuI (10 mol %), 1,10-phenanthroline (20 mol %), and K₂CO₃ (1.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMF (2.0 mL) to the reaction mixture via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield the C3-arylated imidazo[1,2-a]pyridine.
Protocol 3: Photoredox-Catalyzed C3-Alkoxylation of Imidazo[1,2-a]pyridines
This protocol describes a visible-light-mediated C3-alkoxylation of imidazo[1,2-a]pyridines with various alcohols using Rose Bengal as an organic photoredox catalyst.[15]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Alcohol (serves as reagent and solvent)
-
Rose Bengal
-
Air atmosphere (using a balloon)
-
Schlenk tube
-
Magnetic stirrer
-
Green LED lamp (20 W)
-
Rotary evaporator
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL Schlenk tube, dissolve the imidazo[1,2-a]pyridine derivative (0.2 mmol, 1.0 equiv.) and Rose Bengal (2 mol %) in the desired alcohol (2.0 mL).
-
Fit the tube with a balloon filled with air.
-
Place the reaction vessel approximately 5-10 cm away from a 20 W green LED lamp.
-
Stir the reaction mixture at room temperature for the required time (typically 8-16 hours), monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add a saturated aqueous solution of NaHCO₃ (10 mL) to the residue.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
After filtration, concentrate the organic phase using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the C3-alkoxylated product.
Data Presentation
The following tables summarize the yields of various functionalized imidazo[1,2-a]pyridine derivatives prepared using the protocols described above and other reported methods.
Table 1: Yields of C3-Formylated Imidazo[1,2-a]pyridines [7]
| Entry | Imidazo[1,2-a]pyridine Substrate | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | 3-Formyl-2-phenylimidazo[1,2-a]pyridine | 85 |
| 2 | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | 3-Formyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | 92 |
| 3 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 3-Formyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 95 |
| 4 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 3-Formyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 81 |
| 5 | 2-Methylimidazo[1,2-a]pyridine | 3-Formyl-2-methylimidazo[1,2-a]pyridine | 75 |
Table 2: Yields of C3-Arylated Imidazo[1,2-a]pyridines [16]
| Entry | Imidazo[1,2-a]pyridine Substrate | Aryl Iodide | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Iodobenzene | 2,3-Diphenylimidazo[1,2-a]pyridine | 88 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | 4-Iodotoluene | 2-Phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine | 91 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | 4-Iodoanisole | 3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine | 85 |
| 4 | 2-Methylimidazo[1,2-a]pyridine | Iodobenzene | 2-Methyl-3-phenylimidazo[1,2-a]pyridine | 78 |
| 5 | 2-Phenylimidazo[1,2-a]pyridine | 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)-2-phenylimidazo[1,2-a]pyridine | 72 |
Table 3: Yields of C3-Alkoxylated Imidazo[1,2-a]pyridines [15]
| Entry | Imidazo[1,2-a]pyridine Substrate | Alcohol | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Methanol | 3-Methoxy-2-phenylimidazo[1,2-a]pyridine | 90 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | Ethanol | 3-Ethoxy-2-phenylimidazo[1,2-a]pyridine | 88 |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | Propan-2-ol | 3-Isopropoxy-2-phenylimidazo[1,2-a]pyridine | 85 |
| 4 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Methanol | 2-(4-Chlorophenyl)-3-methoxyimidazo[1,2-a]pyridine | 82 |
| 5 | 2-Phenylimidazo[1,2-a]pyridine | Benzyl alcohol | 3-(Benzyloxy)-2-phenylimidazo[1,2-a]pyridine | 75 |
Mandatory Visualizations
The following diagrams illustrate key reaction workflows and a representative signaling pathway targeted by functionalized imidazo[1,2-a]pyridine derivatives.
Caption: General experimental workflow for the functionalization of the imidazo[1,2-a]pyridine core.
Caption: Simplified catalytic cycle for visible light photoredox functionalization.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield in the synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure complete dissolution of the starting material, 2-amino-5-bromo-3-methylpyridine, before adding the cyclizing agent.- Increase reaction time and monitor progress by TLC.- Consider a moderate increase in reaction temperature, for example, from 80°C to 90°C. |
| Suboptimal pH | The reaction is sensitive to pH. Ensure the reaction mixture is slightly basic. If using a salt of the amine, add a suitable base like sodium bicarbonate or triethylamine to liberate the free amine. | |
| Inactive cyclizing agent | Use a fresh or properly stored supply of chloroacetaldehyde or bromoacetaldehyde. Consider preparing it fresh if possible. | |
| Formation of Multiple Products/Impurities | Side reactions | - Overheating can lead to polymerization or side reactions. Maintain a stable and controlled reaction temperature.- The order of addition of reagents can be critical. Add the cyclizing agent dropwise to the solution of the aminopyridine to maintain a low concentration of the electrophile. |
| Presence of impurities in starting materials | Use highly pure 2-amino-5-bromo-3-methylpyridine and cyclizing agent. Purify starting materials if necessary. | |
| Difficult Purification | Product co-elutes with starting material or impurities | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to purify the final product. |
| Oily product that is difficult to handle | If the product is an oil, try to form a salt (e.g., hydrochloride) to induce crystallization. Alternatively, trituration with a non-polar solvent like hexane or pentane can sometimes solidify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route is the condensation reaction between 2-amino-5-bromo-3-methylpyridine and a two-carbon electrophile, typically chloroacetaldehyde or bromoacetaldehyde. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization.
Q2: What are the critical parameters to control for optimizing the yield?
A2: The critical parameters include reaction temperature, pH, purity of starting materials, and the choice of solvent. The reaction is typically carried out in a polar solvent like ethanol or DMF at a moderately elevated temperature (e.g., 80-100°C). Maintaining a slightly basic pH is crucial for the cyclization step.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The disappearance of the starting aminopyridine and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can arise from self-polymerization of the aldehyde, or incomplete cyclization leading to the formation of an intermediate N-alkylated aminopyridine. Over-reaction or reaction with impurities can also lead to undesired byproducts.
Q5: What is the best method for purifying the final product?
A5: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with a hexane/ethyl acetate solvent system is usually effective. Recrystallization can be used as a final purification step to obtain a highly pure product.
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is detailed below. This protocol is based on established methodologies for the synthesis of similar imidazo[1,2-a]pyridine derivatives.
Synthesis of this compound
-
Materials:
-
2-amino-5-bromo-3-methylpyridine (1.0 eq)
-
Chloroacetaldehyde (50% aqueous solution, 1.2 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 2-amino-5-bromo-3-methylpyridine in ethanol, add sodium bicarbonate.
-
Heat the mixture to 80°C with stirring.
-
Add chloroacetaldehyde solution dropwise to the reaction mixture over 30 minutes.
-
Maintain the reaction at 80°C and monitor its progress by TLC.
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during your experiments.
Troubleshooting Guides & FAQs
This section provides practical advice in a question-and-answer format to help you identify and resolve common issues encountered during the synthesis of imidazo[1,2-a]pyridines.
FAQ 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine
Question: I am performing a Tschitschibabin-type condensation of a 2-aminopyridine with an α-haloketone, but I am getting a very low yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in the Tschitschibabin-type synthesis can arise from several factors, primarily related to the stability of the starting materials and the reaction conditions. Here are the most common culprits and their solutions:
-
Hydrolysis of the α-haloketone: α-Haloketones are susceptible to hydrolysis, especially under basic or prolonged heating conditions, to form the corresponding α-hydroxyketone, which will not participate in the desired cyclization.
-
Troubleshooting:
-
Ensure your solvent is anhydrous.
-
If using a base, add it slowly at a lower temperature.
-
Minimize reaction time and avoid excessive heating.
-
Consider using a milder base, such as sodium bicarbonate or potassium carbonate, instead of stronger bases like sodium hydroxide.
-
-
-
Poor quality of starting materials: The purity of both the 2-aminopyridine and the α-haloketone is crucial. Impurities can interfere with the reaction.
-
Troubleshooting:
-
Recrystallize or purify the 2-aminopyridine and α-haloketone before use.
-
Confirm the identity and purity of your starting materials by NMR or other analytical techniques.
-
-
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time play a significant role in the efficiency of the reaction.
-
Troubleshooting:
-
Temperature: While heating is often necessary, excessive temperatures can lead to decomposition. An optimal temperature is typically between 80-120 °C.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are generally good choices.
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.
-
-
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 mmol) in anhydrous acetonitrile (10 mL), add phenacyl bromide (1.0 mmol).
-
Add sodium bicarbonate (1.2 mmol) to the mixture.
-
Heat the reaction mixture at 80 °C and monitor the progress by TLC (eluent: hexane/ethyl acetate 7:3).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylimidazo[1,2-a]pyridine.
FAQ 2: Formation of an Isomeric Side Product
Question: In my synthesis of a substituted imidazo[1,2-a]pyridine, I am observing an isomeric byproduct that is difficult to separate. What could this be and how can I minimize its formation?
Answer:
The formation of isomeric side products is a common issue, particularly in reactions involving substituted 2-aminopyridines. The most likely isomeric impurity is a regioisomer arising from the cyclization at a different nitrogen atom of the 2-aminopyridine.
-
Ortoleva-King Type Reaction Intermediate: In some acid-catalyzed reactions of 2-aminopyridines with acetophenones, a concurrent Ortoleva-King type reaction can occur, leading to the formation of differently substituted imidazo[1,2-a]pyridines.[1]
-
Troubleshooting:
-
Catalyst Choice: The choice of acid catalyst can influence the reaction pathway. Experiment with different Lewis or Brønsted acids to favor the desired isomer.
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reactants. Lower temperatures may favor one pathway over the other.
-
-
Logical Relationship for Isomer Formation
Caption: Competing pathways in the acid-catalyzed synthesis of imidazo[1,2-a]pyridines.
FAQ 3: Presence of a Dimeric Byproduct
Question: I am observing a high molecular weight byproduct in my reaction, which I suspect is a dimer of my 2-aminopyridine starting material. How can this be happening and what can I do to prevent it?
Answer:
Dimerization of 2-aminopyridines can occur under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts or oxidants.
-
Thermal Self-Condensation: At high temperatures, 2-aminopyridine can undergo self-condensation to form dimeric or oligomeric species.
-
Troubleshooting:
-
Avoid excessive heating. Keep the reaction temperature at the minimum required for the reaction to proceed.
-
Use a solvent with a suitable boiling point to control the reaction temperature.
-
-
-
Oxidative Dimerization: In the presence of an oxidizing agent, 2-aminopyridines can undergo oxidative coupling to form dimeric products.
-
Troubleshooting:
-
Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to air.
-
Avoid unnecessary addition of oxidizing agents unless required by the specific synthetic protocol.
-
-
Experimental Workflow to Minimize Dimerization
Caption: Workflow to minimize dimerization of 2-aminopyridine.
Quantitative Data Summary
While specific yields of side products are highly dependent on the exact substrates and reaction conditions, the following table provides a general overview of potential side product formation in common synthetic routes.
| Synthetic Route | Common Side Product(s) | Typical Yield Range of Side Product | Conditions Favoring Side Product Formation |
| Tschitschibabin-type | α-Hydroxyketone (from hydrolysis of α-haloketone) | 5-20% | Presence of water, strong bases, prolonged heating. |
| Tschitschibabin-type | 2-Aminopyridine Dimer | 1-10% | High temperatures (>150 °C), presence of oxidizing agents. |
| Acid-catalyzed (with acetophenones) | Regioisomeric Imidazo[1,2-a]pyridine | 2-15% | Use of certain strong acids, high temperatures. |
| Groebke-Blackburn-Bienaymé | Unreacted starting materials | Variable | Inefficient catalyst, non-optimal solvent or temperature. |
| A3 Coupling | Homocoupling of alkyne (Glaser coupling) | <5% | Absence of amine or aldehyde, presence of oxygen and a copper catalyst. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key reaction pathways and a general workflow for troubleshooting imidazo[1,2-a]pyridine synthesis.
Reaction Pathway for Tschitschibabin-type Synthesis and Side Product Formation
Caption: Main reaction and side product pathways in Tschitschibabin-type synthesis.
General Troubleshooting Workflow for Imidazo[1,2-a]pyridine Synthesis
Caption: A systematic workflow for troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of substituted imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyridine scaffold?
A1: The most prevalent methods for synthesizing the imidazo[1,2-a]pyridine core include:
-
Tschitschibabin Reaction: This is a classical condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. It is a widely used and straightforward approach to the core structure.
-
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction: This multicomponent reaction (MCR) involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of an acid catalyst.[1] It is a highly efficient method for generating 3-aminoimidazo[1,2-a]pyridine derivatives.[1]
-
Copper-Catalyzed Synthesis: Various copper-catalyzed methods have been developed, including the aerobic oxidative coupling of 2-aminopyridines with ketones or nitroolefins.[2][3] These methods often offer milder reaction conditions and broader functional group tolerance.[3]
-
Other Methods: Other notable methods include reactions involving alkynes, and tandem or cascade reactions that can build the heterocyclic system in a single pot.[4]
Q2: I am getting a low yield in my imidazo[1,2-a]pyridine synthesis. What are the potential causes and solutions?
A2: Low yields are a common issue and can stem from several factors. Please refer to the troubleshooting guide below for specific scenarios. General causes include:
-
Sub-optimal reaction conditions: Temperature, solvent, and catalyst choice are critical.
-
Poor quality of starting materials: Impurities in 2-aminopyridines or the carbonyl compound can lead to side reactions.
-
Side reactions: Formation of byproducts can consume starting materials.
-
Product degradation: The desired product might be unstable under the reaction or workup conditions.
Q3: How can I control the regioselectivity in the synthesis of substituted imidazo[1,2-a]pyridines?
A3: Regioselectivity, particularly the substitution pattern on the imidazo[1,2-a]pyridine core, is a significant challenge. The substitution is influenced by the synthetic method and the nature of the substituents on the starting materials. For instance, in the reaction of substituted 2-aminopyridines, the electronic and steric properties of the substituent on the pyridine ring will direct the cyclization. Generally, electron-donating groups on the 2-aminopyridine can influence the nucleophilicity of the ring nitrogen atoms, thereby affecting the regiochemical outcome of the cyclization.
Q4: What are some common challenges in the purification of substituted imidazo[1,2-a]pyridines?
A4: Purification can be challenging due to the polar nature of the imidazo[1,2-a]pyridine core, which can lead to issues with column chromatography, such as tailing on silica gel. The basicity of the nitrogen atoms can also lead to strong interactions with the stationary phase. In some cases, the products may be gummy oils that are difficult to crystallize. Purification can sometimes be simplified by avoiding halogenated solvents and employing techniques like salt formation.[5]
Troubleshooting Guides
Low Yield / No Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| No or very low conversion of starting materials | Incorrect reaction temperature | Optimize the temperature. Some reactions require heating, while others proceed at room temperature. For thermally sensitive substrates, consider microwave-assisted synthesis to reduce reaction times. |
| Inactive or inappropriate catalyst | Ensure the catalyst is active. For acid-catalyzed reactions like the GBB, try different Lewis or Brønsted acids. For copper-catalyzed reactions, the choice of copper salt and ligand can be crucial. | |
| Poor solvent choice | The solvent can significantly impact the reaction. Screen a range of solvents with varying polarities. For some modern syntheses, green solvents like water or solvent-free conditions have proven effective.[6][7] | |
| Formation of multiple products with low yield of the desired product | Side reactions are dominating | Re-evaluate the reaction conditions. A change in catalyst, temperature, or order of addition of reagents can suppress side reactions. For instance, in multicomponent reactions, pre-forming an intermediate can sometimes improve the yield of the final product. |
| Decomposition of starting materials or product | If starting materials or the product are unstable under the reaction conditions, consider milder alternatives. This could involve using a more active catalyst at a lower temperature or a different synthetic route altogether. |
Regioselectivity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of an undesired regioisomer | Electronic effects of substituents | The electronic nature of substituents on the 2-aminopyridine ring directs the cyclization. Consider modifying the substituents to favor the desired regioisomer. |
| Steric hindrance | Bulky substituents on the 2-aminopyridine or the carbonyl compound can influence the regiochemical outcome. Modifying the steric bulk of the reactants can favor the formation of the desired isomer. | |
| Reaction mechanism | The inherent mechanism of the chosen synthetic route may favor the undesired isomer. Explore alternative synthetic strategies that are known to produce the desired regiochemistry. |
Data Presentation: Comparison of Synthetic Methods
The following tables provide a summary of quantitative data for different synthetic methods to aid in the selection of the most appropriate conditions for your target molecule.
Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | Methanol | 60 | 12 | 85-95 | [8] |
| p-TsOH | Methanol | Reflux | 8-12 | 70-90 | [8] |
| Acetic Acid | DMSO/H₂O | 25 | 24 | >90 | [9] |
| I₂ | Ethanol | Room Temp | 2-4 | 80-95 | [10] |
| NH₄Cl | Ethanol | Room Temp | 3-6 | 85-96 | [11] |
Table 2: Comparison of Solvents for a Copper-Catalyzed Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | DMF | 80 | 12 | up to 90 | [2] |
| CuI | Toluene | Reflux | 10 | High | [3] |
| CuSO₄ | Water (micellar) | 50 | 6 | 87 | [12] |
| Cu(OTf)₂ | Dichloromethane | Room Temp | 24 | 60-80 | [13] |
Experimental Protocols
Protocol 1: Classical Tschitschibabin Reaction
Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in 20 mL of ethanol, add 2-bromoacetophenone (2.1 g, 10.6 mmol).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired product.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine
-
To a solution of 2-aminopyridine (0.5 mmol) and benzaldehyde (0.5 mmol) in 5 mL of methanol, add scandium(III) triflate (Sc(OTf)₃, 10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (0.5 mmol) to the reaction mixture.
-
Stir the reaction at 60°C and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Aerobic Oxidative Synthesis
Synthesis of 2,3-diphenylimidazo[1,2-a]pyridine
-
To a mixture of 2-aminopyridine (1 mmol), acetophenone (1.2 mmol), and copper(I) iodide (CuI, 10 mol%) in 5 mL of dimethylformamide (DMF), add potassium carbonate (2 mmol).
-
Heat the reaction mixture to 120°C under an air atmosphere.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Synthetic Workflow: Groebke-Blackburn-Bienaymé Reaction
Caption: Workflow for the Groebke-Blackburn-Bienaymé three-component reaction.
Signaling Pathway: GABA-A Receptor Modulation
Caption: Modulation of GABA-A receptor signaling by imidazo[1,2-a]pyridines.
Signaling Pathway: Akt/mTOR Inhibition
Caption: Inhibition of the Akt/mTOR signaling pathway by imidazo[1,2-a]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. [PDF] Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
improving regioselectivity in imidazo[1,2-a]pyridine functionalization
Welcome to the technical support center for imidazo[1,2-a]pyridine functionalization. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers and drug development professionals improve regioselectivity in their experiments. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous marketed drugs like Zolpidem and Alpidem.[1][2] However, controlling the position of functionalization on this ring system presents a significant challenge.[3]
Frequently Asked Questions (FAQs)
Q1: Why is C-H functionalization at the C3 position of imidazo[1,2-a]pyridine the most common outcome?
A1: The high reactivity of the C3 position is due to the electronic properties of the imidazo[1,2-a]pyridine ring system. The C3 carbon is the most nucleophilic and electron-rich carbon atom in the scaffold, making it highly susceptible to electrophilic attack and radical functionalization.[2] Consequently, many synthetic methods, including arylations, aminations, and carbonylations, preferentially occur at this site.[1][2]
Q2: What are the primary sites for C-H functionalization on the imidazo[1,2-a]pyridine core?
A2: The primary sites for functionalization are, in order of general reactivity, C3, C5, C7, C8, C6, and C2.[4][5] While the majority of methods target the C3 position, recent advancements have provided pathways for selective functionalization at the C5 position.[1][6] Functionalization at the C2 position is particularly challenging due to the passivity of the C(2)-H bond towards electrophilic attack.[7]
Q3: What general strategies can be employed to alter the inherent C3 regioselectivity?
A3: Overcoming the innate C3 selectivity typically involves one of the following strategies:
-
Steric Hindrance: Introducing a bulky substituent at the C2 or C3 position can sterically hinder attack at C3, thereby directing incoming reagents to other positions like C5.
-
Directing Groups: Installing a directing group on the pyridine ring can guide a metal catalyst to a specific C-H bond, overriding the natural electronic preference.
-
Catalyst and Ligand Control: The choice of transition metal catalyst and its coordinating ligands can significantly influence the regiochemical outcome of cross-coupling reactions.
-
Reaction Mechanism: Shifting from an electrophilic or radical pathway to one governed by different principles (e.g., concerted metalation-deprotonation) can alter the site of reaction.
Troubleshooting Guide: Regioselectivity and Yield Issues
Problem: My reaction yields a mixture of C3 and C5 isomers. How can I improve selectivity for the C3 product?
Answer: Achieving high C3 selectivity is often a matter of optimizing conditions to favor the electronically preferred pathway.
-
Review Your Catalyst System: For many reactions, a simple copper catalyst is highly effective for C3-regioselective C-S bond formation.[8] For C3-arylations, palladium-based catalysts are common.[6] Ensure your catalyst is appropriate for the desired transformation.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction pathway. Experiment with a range of solvents, from polar aprotic (like DMF or DMSO) to non-polar (like toluene or dioxane).
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is typically the formation of the C3-substituted product.
-
Visible-Light Photoredox Catalysis: Many modern methods for C3-functionalization, such as formylation, sulfenylation, and amination, use visible-light photoredox catalysis, which often provides excellent regioselectivity for the C3 position under mild conditions.[1]
Problem: I want to achieve C5 functionalization, but my reaction exclusively yields the C3 isomer. What strategies can I try?
Answer: Shifting reactivity from C3 to C5 is a significant challenge that requires specific, often non-traditional, approaches.[1]
-
Employ a Bulky C3-Blocking Group: If your synthesis allows, pre-blocking the C3 position with a removable group (e.g., a halogen) is the most straightforward way to direct functionalization to other positions.
-
Utilize a Directing Group Strategy: Install a directing group (e.g., a picolinamide) on the pyridine ring that can chelate to a transition metal catalyst and direct C-H activation to a specific site, such as C5 or C7.
-
Explore Minisci-Type Radical Reactions: Visible light-induced Minisci-type reactions have been developed for the selective C5-alkylation of imidazo[1,2-a]pyridines.[1] These methods operate under specific photocatalytic conditions that favor the C5 radical addition.
-
Modify Reaction Conditions: In some systems, the choice of oxidant, catalyst, and additives can switch selectivity. For example, some palladium-catalyzed C-H functionalizations can be tuned by the choice of ligand and base.
Problem: My desired C-H functionalization reaction has very low yields. How can I improve it?
Answer: Low yields can stem from various factors, including catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.
-
Optimize Reaction Parameters: Systematically screen temperature, reaction time, and reactant concentrations. For multicomponent reactions, the order of addition can be critical.[9]
-
Change the Oxidant/Catalyst Loading: In many C-H functionalization reactions, an oxidant is required. The type and stoichiometry of the oxidant (e.g., PhI(OAc)₂, (NH₄)₂S₂O₈, or O₂ from air) can dramatically impact yield.[8][10] Similarly, adjusting the catalyst loading may be necessary.
-
Consider Electronic Effects: The electronic nature of substituents on your imidazo[1,2-a]pyridine and coupling partner can significantly affect reactivity. Electron-donating groups on the imidazo[1,2-a]pyridine ring generally increase reactivity, while electron-withdrawing groups on an aldehyde partner in a multicomponent reaction can increase the rate of imine formation and subsequent steps.[9][11]
-
Ensure an Inert Atmosphere: If your catalyst or intermediates are sensitive to oxygen or moisture, ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Conversely, some reactions, like certain copper-catalyzed thiolations, utilize molecular oxygen as the terminal oxidant.[8]
Data on Regioselective Functionalization
The following tables summarize conditions for achieving regioselective functionalization at the C3 and C5 positions.
Table 1: Selected Methods for C3-Selective Functionalization of Imidazo[1,2-a]pyridines
| Functionalization Type | Reagent/Coupling Partner | Catalyst / Conditions | Solvent | Yield | Reference |
| Formylation | Tetramethylethylenediamine (TMEDA) | Rose Bengal, Blue LED, Air | CH₃CN | 81–95% | [1] |
| Thiolation | Thiols | CuI (10 mol%), O₂ | Dioxane | Good | [8] |
| Amination | Azoles | Acridinium photosensitizer, Cobaloxime catalyst, Visible Light | CH₃CN | Moderate-Excellent | [1] |
| Arylation (Deformylative) | Aryl Iodides | Pd(OAc)₂, t-BuOK | Toluene | Good | [6] |
| Alkoxycarbonylation | Carbazates | Rose Bengal, (NH₄)₂S₂O₈, Blue LED | CH₃CN | Good | [1] |
| Arylomethylation | Glyoxylic Acid, Boronic Acid | Base, High Temperature | DMF | ~10-80% | [2] |
Table 2: Selected Methods for C5-Selective Functionalization of Imidazo[1,2-a]pyridines
| Functionalization Type | Reagent/Coupling Partner | Catalyst / Conditions | Solvent | Yield | Reference |
| Alkylation | Alkyl N-hydroxyphthalimides | Eosin Y, Visible Light | CH₃CN | Moderate-Good | [1] |
| Borylation | NHC-Boranes | Photocatalyst, Visible Light | Dioxane | Moderate-Good | [12] |
Key Experimental Protocols
Protocol 1: Visible Light-Induced C3-Formylation
This protocol is based on the method reported by Hajra's group for the C3-formylation of imidazo[1,2-a]pyridines using TMEDA as the formyl source.[1]
-
Reaction Setup: To an oven-dried screw-cap vial, add imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), Rose Bengal (2 mol%), and acetonitrile (2.0 mL).
-
Reagent Addition: Add tetramethylethylenediamine (TMEDA) (0.6 mmol, 3.0 equiv) to the mixture.
-
Reaction Execution: Seal the vial and place it approximately 5-6 cm from a blue LED lamp. Stir the reaction mixture at room temperature. The reaction is typically open to the air.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure C3-formylated product.
Protocol 2: Visible Light-Induced C5-Alkylation
This protocol is adapted from the C5-alkylation method developed by Jin's group.[1]
-
Reaction Setup: In a reaction tube, combine the imidazo[1,2-a]pyridine substrate (0.2 mmol, 1.0 equiv), the alkyl N-hydroxyphthalimide ester (0.3 mmol, 1.5 equiv), and Eosin Y (1 mol%).
-
Solvent Addition: Add acetonitrile (2.0 mL) to the tube.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction Execution: Backfill the tube with an inert gas (e.g., Nitrogen) and place it before a visible light source (e.g., a blue LED lamp). Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction for the consumption of the starting material using TLC or GC-MS.
-
Workup: Once the reaction is complete, remove the solvent in vacuo.
-
Purification: Purify the resulting residue via flash column chromatography on silica gel to isolate the desired C5-alkylated product.
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows for troubleshooting and planning your experiments.
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: General workflow for C-H functionalization experiments.
Caption: Key factors influencing regioselectivity.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C3 regioselectivity: a major constraint in the drug development with imidazo[1,2- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-<i>a</i>]pyridines [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. nanomaterchem.com [nanomaterchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Brominated Heterocycles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Suzuki-Miyaura coupling reactions involving brominated heterocyclic compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Yield of the Desired Product
Q1: My Suzuki coupling reaction with a brominated heterocycle is resulting in a low or no yield. What are the primary factors I should investigate?
A: Low yields in Suzuki couplings with brominated heterocycles can arise from several sources. The first aspects to scrutinize are catalyst activity, the integrity of your reagents, and the reaction conditions.
-
Catalyst Deactivation: The lone pair of electrons on nitrogen-containing heterocycles can coordinate to the palladium catalyst, leading to inhibition and reduced activity.[1] For nitrogen-rich heterocycles like benzimidazoles, specific conditions are often necessary to ensure efficient coupling.[2]
-
Reagent Quality: The purity and stability of your boronic acid or ester are critical. Boronic acids, particularly heteroaryl boronic acids, are susceptible to degradation through protodeboronation.[3][4][5] It is advisable to use fresh, high-purity boronic acid or more stable derivatives like pinacol esters or potassium trifluoroborate salts.[3]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[6] Ensure that your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that your solvents are properly degassed.[6]
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature is crucial and often interdependent.[6][7] The reaction may be sluggish if the temperature is too low, while excessively high temperatures can cause catalyst decomposition.[3]
To address these issues, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Issue 2: Presence of Significant Side Products
Q2: My reaction is producing significant amounts of side products like the dehalogenated heterocycle or homocoupled boronic acid. How can I minimize these?
A: The formation of side products is a common challenge that competes with the desired cross-coupling reaction. Here’s how to address the most frequent side reactions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a prevalent side reaction, especially with electron-rich heterocyclic or vinyl boronic acids.[4][6]
-
Mitigation: Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can reduce protodeboronation.[6] Switching to anhydrous reaction conditions can also be beneficial as water is the proton source for this side reaction.[6][8] The use of boronic esters, which exhibit greater stability than boronic acids, can also prevent premature hydrolysis and subsequent protodeboronation.[8]
-
-
Protodebromination (Dehalogenation): This side reaction involves the replacement of the bromine atom on your heterocycle with a hydrogen atom.
-
Mitigation: The choice of base and solvent can influence the extent of dehalogenation.[3] For instance, in the case of 4-bromopyrrole-2-carboxylates, dehalogenation was suppressed by protecting the pyrrole nitrogen.[9] Screening different bases and ensuring anhydrous conditions (if the protocol allows) can help minimize this side reaction.[3]
-
-
Homocoupling of Boronic Acid: This results in a biaryl product formed from two molecules of the boronic acid.
-
Mitigation: This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is reduced to the active Pd(0) by the boronic acid.[3] Rigorous degassing of the reaction mixture is crucial.[3] Using a direct Pd(0) source like Pd(PPh₃)₄ can also help minimize homocoupling.[3]
-
The following diagram illustrates the competing reaction pathways:
Caption: Competing reaction pathways in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand combination is best for coupling with brominated heterocycles?
A: There is no single "best" combination as the optimal choice depends on the specific heterocycle and coupling partner. However, some general guidelines can be followed:
-
For nitrogen-containing heterocycles that can inhibit the catalyst, bulky, electron-rich phosphine ligands are often effective.[1] Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center and prevent coordination with the pyridine nitrogen.[1]
-
Palladacycle precatalysts are often robust, air-stable, and can provide high turnover numbers.[10]
-
For challenging couplings, screening a variety of catalyst systems is recommended. A good starting point is often a Pd(II) precatalyst like PdCl₂(dppf) or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand.[11]
Q4: How do I choose the right base and solvent for my reaction?
A: The base and solvent system is critical for a successful Suzuki coupling.
-
Base: The base activates the organoboron species to facilitate transmetalation.[12] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[11][13] The strength of the base can significantly impact the reaction outcome, and screening may be necessary.[11] For substrates prone to protodeboronation, a milder base like KF may be beneficial.[6]
-
Solvent: A mixture of an organic solvent and water is frequently used to dissolve both the organic reactants and the inorganic base.[13] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[11][13][14] Anhydrous conditions may be required to minimize side reactions like protodeboronation.[6]
Q5: Can I perform Suzuki couplings on di-brominated heterocycles selectively?
A: Yes, selective mono- or di-arylation of di-brominated heterocycles is possible and is influenced by factors such as the electronic properties of the heterocyclic ring, reaction conditions, and the nature of the coupling partners.[15] The inherent electronic differences can make one bromine atom more susceptible to oxidative addition by the palladium catalyst.[15] For example, in the Suzuki coupling of 2,5-dibromo-3-methylthiophene, selective substitution at the 5-position was achieved using 1.1 equivalents of the arylboronic acid, while double coupling occurred with 2.2 equivalents.[16]
Data Presentation: Optimized Reaction Parameters
The following tables summarize optimized reaction parameters for Suzuki couplings with various brominated heterocycles, based on literature reports.
Table 1: Optimized Conditions for Suzuki Coupling of Brominated Pyridines
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., 1)[17] | A catalyst system based on Pd₂(dba)₃ and ligand 1 proved highly effective.[17] |
| Base | Anhydrous KF[17] | 3.0 equivalents of base were used.[17] |
| Solvent | 1,4-Dioxane[17] | Anhydrous and degassed solvent is recommended. |
| Temperature | 110 °C[17] | Heating is generally required for efficient coupling. |
Table 2: Optimized Conditions for Suzuki Coupling of Brominated Thiophenes
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄ (5 mol%)[16] | A common and effective catalyst for this substrate class. |
| Base | K₃PO₄ (2 equivalents)[16] | Provided good yields in the reported examples. |
| Solvent | 1,4-Dioxane/H₂O[16] | A biphasic system is often used to dissolve all components. |
| Temperature | 90 °C[13] | A typical temperature range for these couplings. |
Table 3: Optimized Conditions for Suzuki Coupling of Brominated Indoles
| Parameter | Recommended Conditions | Notes |
| Catalyst | PdCl₂(dppf) (3-5 mol%) or Pd₂(dba)₃ with a ligand (e.g., SPhos)[11] | Bulky, electron-rich ligands are often necessary for coupling electron-rich heterocycles.[11] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)[11] | The choice of base can be critical and may require screening.[11] |
| Solvent | 1,4-Dioxane/H₂O, DME, or THF[11] | A mixture with water often facilitates the transmetalation step.[11] |
| Temperature | 80-110 °C[6] | Optimization of temperature may be required. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Brominated Heterocycle
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[13]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.[16]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[6][13] Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[13]
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).[13]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[18]
The following diagram outlines the general experimental workflow:
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of imidazo[1,2-a]pyridine derivatives. Below you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data to streamline your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your imidazo[1,2-a]pyridine derivatives.
Column Chromatography
Question 1: My imidazo[1,2-a]pyridine derivative is streaking on the TLC plate. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate can be caused by several factors.[1]
-
Overloading: You may have spotted too much of your sample on the TLC plate. Try diluting your sample and spotting a smaller amount.[1]
-
Compound's Chemical Nature: Imidazo[1,2-a]pyridines are basic compounds. The acidic nature of standard silica gel can lead to strong interactions, causing the spot to streak. To remedy this, you can add a small amount of a basic modifier, like triethylamine or ammonia, to your eluting solvent system (typically 0.1-1%).[1]
-
Inappropriate Solvent System: If the solvent system is not polar enough, the compound will have a very low Rf value and may appear as a streak at the baseline. Conversely, a too-polar solvent system can also sometimes cause streaking. It is crucial to optimize the solvent system to achieve an Rf value of approximately 0.2-0.4 for your desired compound for good separation on a column.[2]
-
Compound Instability: In some cases, the compound might be degrading on the silica gel. You can test for this by running a 2D TLC.[2][3] Spot your compound in one corner of a square TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system.[2][3] If new spots appear off the diagonal, your compound is likely unstable on silica.[3] In such cases, consider using a different stationary phase like neutral or basic alumina, or deactivated silica gel.[2]
Question 2: I'm not getting good separation between my product and impurities during column chromatography. How can I improve this?
Answer: Achieving good separation requires careful optimization.
-
Solvent System Optimization: The most critical factor is the choice of eluent. Spend time developing an optimal solvent system using TLC. Test various combinations of non-polar solvents (like hexanes or petroleum ether) and polar solvents (like ethyl acetate, dichloromethane, or acetone). A gradient elution, where you gradually increase the polarity of the solvent system during the column run, is often more effective than an isocratic (constant solvent composition) elution.
-
Column Packing: Ensure your column is packed properly without any air bubbles or cracks, as these can lead to poor separation.
-
Sample Loading: Load your sample onto the column in the smallest possible volume of solvent to ensure a narrow starting band.[4] Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column, can significantly improve resolution, especially for compounds that are not very soluble in the eluent.[2][5]
-
Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved separation.[4]
Question 3: My compound seems to have disappeared on the column. I can't find it in any of the fractions. What should I do?
Answer: This can be a frustrating situation, but there are a few likely explanations.
-
Compound is Still on the Column: Your eluent may not be polar enough to move your compound down the column. Try flushing the column with a much more polar solvent, such as 100% ethyl acetate or even a mixture containing methanol (e.g., 5-10% methanol in dichloromethane), and check these fractions by TLC.
-
Compound is Unstable on Silica: As mentioned before, some imidazo[1,2-a]pyridines can decompose on silica gel.[2] If you suspect this, you may need to consider alternative purification methods or stationary phases.
-
Compound is in Very Dilute Fractions: It's possible your compound has eluted but is spread across many fractions at a very low concentration. Try combining and concentrating larger blocks of fractions and re-analyzing by TLC.[2]
Crystallization
Question 4: My imidazo[1,2-a]pyridine derivative won't crystallize from solution. What can I do?
Answer: Inducing crystallization can sometimes be challenging. Here are some techniques to try:
-
Solvent Screening: The choice of solvent is critical. Ideal crystallization solvents are those in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with a range of solvents of varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexanes, or mixtures of these).
-
Slow Evaporation: If you have a solution of your compound, allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal formation.[2]
-
Seeding: If you have a tiny crystal of your pure compound, add it to a saturated solution. This "seed" crystal will act as a template for further crystal growth.[2]
-
"Oiling Out": If your compound separates as an oil, it may be because the solution is too supersaturated or the cooling was too rapid. Try reheating the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.[2]
Liquid-Liquid Extraction
Question 5: I am getting a low yield after my aqueous workup and extraction. How can I improve my recovery?
Answer: Low recovery during extraction is often due to the compound's solubility properties.
-
pH Adjustment: Imidazo[1,2-a]pyridines are basic. To ensure they are in their neutral, more organic-soluble form, make sure the aqueous layer is basic (pH > 8) before extracting with an organic solvent. You can use a base like sodium bicarbonate or sodium carbonate solution.
-
Choice of Organic Solvent: Use a water-immiscible organic solvent in which your compound is highly soluble. Dichloromethane and ethyl acetate are common choices.
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume. Typically, extracting three times is sufficient.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase and drive it into the organic layer, thus improving recovery.[6][7]
Data Presentation
The following tables summarize common purification parameters for imidazo[1,2-a]pyridine derivatives based on literature reports.
Table 1: Column Chromatography Parameters for Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Stationary Phase | Eluent System | Typical Rf | Reference(s) |
| General Imidazo[1,2-a]pyridines | Silica Gel (60-120 or 230-400 mesh) | Hexane/Ethyl Acetate gradient | 0.2 - 0.4 | [2] |
| 3-Aminoimidazo[1,2-a]pyridines | Silica Gel | Dichloromethane/Methanol gradient | Not specified | |
| 2-Aryl-imidazo[1,2-a]pyridines | Silica Gel | Petroleum Ether/Ethyl Acetate gradient | Not specified | [8] |
| Imidazo[1,2-a]pyridine-chromones | Silica Gel | Hexanes/Ethyl Acetate (7:3) | Not specified | [9] |
Table 2: Recrystallization Solvents for Imidazo[1,2-a]pyridine Derivatives
| Compound Type | Recrystallization Solvent(s) | Observed Yield | Reference(s) |
| N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amine | Ethanol | 93% | [10][11] |
| 3-Benzyl-5-methyl-2-p-tolylH-imidazo[1,2-a]pyridine | Not specified (Light yellow solid) | Good to Excellent | [8] |
| 3-Benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridine | Not specified (Light grey solid) | Good to Excellent | [8] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica gel should be roughly 50-100 times the weight of your crude product for good separation.
-
Column Packing: Pour the slurry into your column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[5]
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).[4][5] Carefully add this solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve your crude product in a suitable volatile solvent. Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder.[5] Carefully add this powder to the top of the column.
-
-
Elution: Carefully add your starting eluent to the column. Begin collecting fractions. Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, add a minimal amount of a suitable hot solvent to your crude product to dissolve it completely.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, you can place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: General Procedure for Liquid-Liquid Extraction
-
Dissolution: Dissolve your reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.
-
Washing:
-
Add an aqueous solution (e.g., water, dilute acid, or dilute base) to the separatory funnel.
-
Stopper the funnel, invert it, and open the stopcock to release any pressure.
-
Shake the funnel vigorously for about 30 seconds.
-
Allow the layers to separate.
-
Drain the lower layer. The organic layer is typically less dense than water, but chlorinated solvents like dichloromethane are denser.
-
-
Back-Extraction (if necessary): To recover any product from the aqueous layer, you can perform a back-extraction with a fresh portion of the organic solvent.
-
Drying: Combine the organic layers and dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your crude product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of imidazo[1,2-a]pyridine derivatives.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. chembam.com [chembam.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 8-Bromo-6-methylimidazo[1,2-a]pyridine
This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving 8-Bromo-6-methylimidazo[1,2-a]pyridine. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from light and moisture to prevent potential degradation. For long-term storage, maintaining a temperature of -20°C is recommended.
Q2: What are the main signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color or the formation of a solid precipitate in a solution. In analytical tests such as NMR or LC-MS, the appearance of new, unidentified peaks can indicate the presence of degradation products.
Q3: What materials are incompatible with this compound?
A3: While specific incompatibility data for this compound is limited, it is prudent to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can react with and degrade the compound.[1]
Q4: What are the general safety precautions for handling this compound?
A4: Handle this compound in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid inhalation of dust or fumes and direct contact with skin and eyes.[2]
Troubleshooting Guide
Issue 1: I am seeing unexpected side products in my reaction involving this compound.
-
Question: Could the starting material have degraded?
-
Answer: Yes, degradation of the starting material is a possible cause. Before use, it is best to verify the purity of your this compound sample using an appropriate analytical method like NMR or LC-MS. If impurities are detected, purification of the starting material may be necessary.
-
-
Question: Could the reaction conditions be causing degradation?
-
Answer: Imidazo[1,2-a]pyridine scaffolds can be sensitive to certain reaction conditions. For example, high temperatures, strong acidic or basic conditions, or prolonged reaction times could lead to decomposition. Consider running the reaction at a lower temperature or for a shorter duration. Screening different catalysts or reagents might also be beneficial.
-
Issue 2: The biological activity of my compound is lower than expected.
-
Question: How can I be sure of the concentration of my stock solution?
-
Answer: If the compound has been stored for an extended period, it may have degraded, leading to a lower effective concentration. It is recommended to prepare fresh stock solutions from a solid that has been properly stored. If possible, verify the concentration of the solution using a quantitative method like qNMR or UV-Vis spectroscopy with a standard curve.
-
-
Question: Could the compound be unstable in my assay buffer?
-
Answer: It is possible that the compound is not stable under the pH or ionic strength of your experimental buffer. You can assess the stability of this compound in your assay buffer by incubating it for the duration of your experiment and then analyzing the sample by LC-MS to check for degradation.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
This protocol outlines a general method for determining the stability of this compound under various conditions.
-
Solution Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., DMSO).
-
Condition Setup: Aliquot the stock solution into different conditions to be tested (e.g., different pH buffers, temperatures, light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Quenching (if necessary): Stop any potential degradation by adding a quenching agent or by flash-freezing the sample.
-
Analysis: Analyze the samples using a suitable analytical method such as HPLC or LC-MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Data Presentation
Table 1: Example Stability Data for this compound
The following table is a hypothetical example to illustrate how stability data could be presented.
| Condition | Time (hours) | % Remaining Compound |
| pH 4.0 | 0 | 100 |
| 2 | 98.5 | |
| 8 | 95.2 | |
| 24 | 88.1 | |
| pH 7.4 | 0 | 100 |
| 2 | 99.8 | |
| 8 | 99.5 | |
| 24 | 99.1 | |
| pH 9.0 | 0 | 100 |
| 2 | 97.1 | |
| 8 | 92.3 | |
| 24 | 81.5 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
avoiding dehalogenation in cross-coupling reactions
Topic: Avoiding Dehalogenation in Cross-Coupling Reactions
This guide is intended for researchers, scientists, and professionals in drug development who are encountering dehalogenation as a significant side reaction in their cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is an undesired side reaction where the halogen atom (I, Br, Cl) of the organic halide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the desired cross-coupled product and complicates purification.[1][3]
Q2: What is the primary mechanism of hydrodehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[4] This reactive species can be generated from various sources within the reaction mixture, such as amine bases, solvents (like alcohols or DMF), or even trace amounts of water.[1][3][5] The Pd-H species can then react with the palladium-bound aryl group (Ar-Pd-X) in a process called reductive elimination to yield the dehalogenated arene (Ar-H).[4][5]
Q3: Which organic halides are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[4] Aryl and heteroaryl iodides are the most prone to this side reaction, while aryl chlorides are the least reactive towards both the desired coupling and the undesired dehalogenation.[4]
Q4: Are certain substrates more prone to dehalogenation?
A4: Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrroles) are particularly susceptible to dehalogenation.[4] For N-H containing heterocycles, the acidic proton can participate in side reactions, and the nitrogen atom can coordinate to the palladium catalyst, inhibiting the desired reaction.[4] In some cases, protecting the N-H group can suppress dehalogenation.[4][6]
Q5: How does the choice of catalyst and ligand affect dehalogenation?
A5: Highly active catalysts can sometimes promote dehalogenation, especially with electron-rich aryl halides.[1] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands often favor the desired reductive elimination over dehalogenation.[1][3][4]
Troubleshooting Guide
If you are observing significant dehalogenation in your cross-coupling reaction, consider the following troubleshooting steps:
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of dehalogenated byproduct | Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination. | Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4] |
| Wrong Base: The base might be too strong, a source of hydrides, or not optimal for the substrate. | Base Optimization: Try a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible.[4] | |
| Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols, DMF).[1][4][7] | Solvent Change: Use aprotic solvents like dioxane, THF, or toluene.[4][7] If an alcohol is necessary, consider a mixed solvent system with lower alcohol concentration.[4] | |
| Presence of Water: Excessive water can be a proton source leading to dehalogenation.[4] | Control Water Content: If anhydrous conditions are intended, ensure all reagents and solvents are rigorously dried. In aqueous systems, try varying the water ratio.[4] | |
| Reaction with N-heterocyclic halides is problematic | Coordination of Nitrogen to Palladium: The nitrogen of the heterocycle can inhibit the catalyst.[4] | Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for these substrates.[4] |
| N-H Acidity: The acidic proton on heterocycles like indoles or pyrroles can cause side reactions.[4] | Protecting Groups: Consider protecting the nitrogen with a suitable group (e.g., Boc, SEM).[4][6] | |
| Use a Milder Base: A milder base can sometimes prevent unwanted side reactions involving the heterocycle.[4] | ||
| Sluggish reaction leading to more side products | Slow Oxidative Addition: This can be an issue, particularly with aryl chlorides. | Increase Temperature: Carefully increasing the reaction temperature can accelerate the desired reaction.[4] |
| Slow Transmetalation: A slow transfer of the organometallic reagent to palladium can allow for competing dehalogenation. | Use a More Active Catalyst: Consider a pre-catalyst that readily forms the active Pd(0) species.[4] | |
| Check Reagent Quality: Ensure the organoboron reagent (in Suzuki coupling) or other organometallic reagent is of high purity and reactivity.[4] |
Key Experimental Protocol: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling
This protocol provides a general methodology for setting up a Suzuki-Miyaura coupling reaction with considerations to minimize dehalogenation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%)
-
Bulky, electron-rich ligand (e.g., SPhos, 0.02-0.04 mmol, 2-4 mol%)
-
Anhydrous, aprotic solvent (e.g., Toluene, 5 mL)
-
Degassed water (optional, if required for the specific reaction)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Add the palladium source and the phosphine ligand.
-
Add the anhydrous toluene. If water is used, add the degassed water at this stage.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Factors Influencing Dehalogenation
Caption: Troubleshooting logic for minimizing dehalogenation.
References
Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
A: Low yields are a common challenge in organic synthesis. Several factors related to the catalyst, substrates, and reaction conditions can be the cause. Consider the following troubleshooting steps:
-
Catalyst Selection and Activity: The choice of catalyst is crucial for the success of the reaction. Different catalytic systems exhibit varying efficiencies depending on the specific substrates.
-
Copper Catalysts: Copper(I) and Copper(II) salts are widely used. For instance, CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is known to be compatible with a broad range of functional groups.[1] In some cases, a combination catalyst system, such as CuI-NaHSO₄•SiO₂, can provide high to excellent yields.
-
Iron Catalysts: Iron catalysts offer a cost-effective and environmentally friendly alternative. Iron-catalyzed denitration reactions have been shown to produce good yields of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives.
-
Iodine Catalysts: Molecular iodine is an effective catalyst, particularly in multicomponent reactions, and is favored for its low cost and benign nature.[2] It can provide excellent yields in ethanol at room temperature.[2]
-
Catalyst-Free Conditions: For certain substrates, such as the reaction of α-bromo/chloroketones with 2-aminopyridines, the reaction can proceed efficiently without a catalyst at elevated temperatures (e.g., 60°C).
-
-
Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction outcome.
-
Electron-donating vs. Electron-withdrawing Groups: In copper-catalyzed reactions with nitroolefins, electron-rich substrates tend to give better yields than electron-deficient ones. Conversely, in some iodine-catalyzed reactions, acetophenones with electron-donating groups may result in better yields compared to those with electron-withdrawing groups.
-
Steric Hindrance: Bulky substituents on either the 2-aminopyridine or the carbonyl compound can hinder the reaction and lead to lower yields.
-
-
Reaction Conditions: Optimization of reaction parameters is key to maximizing yield.
-
Solvent: The choice of solvent can influence catalyst solubility and reactivity. For instance, in a Cu(I)-catalyzed reaction with nitroolefins, DMF was found to be the optimal solvent.
-
Temperature: Many syntheses require elevated temperatures (e.g., 80-120°C) to proceed at a reasonable rate. However, some reactions, particularly those catalyzed by iodine, can be efficient at room temperature.[2]
-
Atmosphere: For oxidative coupling reactions, an air or oxygen atmosphere is often necessary.
-
-
Catalyst Deactivation: The catalyst may become deactivated during the reaction. Refer to the "Catalyst Deactivation and Regeneration" section below for more details.
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction mixture. How can I minimize their formation?
A: Side product formation can arise from various competing reaction pathways. Understanding the reaction mechanism can help in devising strategies to improve selectivity.
-
Incomplete Cyclization: In some cases, the intermediate before the final cyclization step may accumulate. This can sometimes be addressed by increasing the reaction temperature or time.
-
Over-oxidation: In oxidative coupling reactions, sensitive functional groups on the substrates may be susceptible to over-oxidation. Using a milder oxidant or a more selective catalyst can mitigate this issue.
-
Alternative Reaction Pathways: Depending on the substrates and catalyst, alternative cyclization or condensation reactions can occur. Carefully controlling the stoichiometry of the reactants and optimizing the reaction conditions (temperature, solvent) can favor the desired pathway. For example, in the Hantzsch pyridine synthesis, incorrect order of reagent addition can lead to undesired intermediates.
Issue 3: Catalyst Deactivation and Regeneration
Q: My catalyst seems to lose activity, especially when I try to reuse it. What causes this and can I regenerate it?
A: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, or changes in the oxidation state.
-
Copper Catalysts: Copper catalysts can sometimes be deactivated by coordination with certain functional groups in the substrates or products.
-
Regeneration: In some cases, washing the recovered catalyst with a suitable solvent can remove adsorbed species and restore activity. For certain heterogeneous copper catalysts, simple filtration and washing with ethanol has been shown to allow for reuse over multiple cycles with only a slight loss of activity.
-
-
Iron Catalysts: The catalytic activity of iron can be sensitive to its oxidation state.
-
Regeneration: The specific regeneration procedure will depend on the nature of the deactivation. In some cases, treatment with a reducing or oxidizing agent may be necessary to restore the active catalytic species.
-
-
Iodine Catalysts: While iodine is generally robust, it can be consumed in certain side reactions.
-
Reuse: Studies have shown that the reaction media containing iodine can be reused for several cycles. However, a marginal drop in yield might be observed, which can be compensated by the addition of a fresh batch of iodine.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst is the most "green" or environmentally friendly option?
A1: Both iron and iodine-based catalysts are considered more environmentally friendly than many precious metal catalysts. Iron is earth-abundant and has low toxicity. Molecular iodine is also a relatively benign and inexpensive catalyst.[2] Furthermore, reactions that can be performed in water or under solvent-free conditions contribute to a greener process.
Q2: Can I use microwave irradiation to accelerate the reaction?
A2: Yes, microwave-assisted synthesis has been successfully employed for the preparation of imidazo[1,2-a]pyridines. It can often significantly reduce reaction times and, in some cases, improve yields.
Q3: What is the role of an oxidant in some of these reactions?
A3: In many modern synthetic routes to imidazo[1,2-a]pyridines, an oxidative C-H/N-H annulation or a dehydrogenative coupling is involved. The oxidant, which can be air, oxygen, or a chemical oxidant, facilitates the final aromatization step to form the stable imidazo[1,2-a]pyridine ring system.
Q4: Are there any catalyst-free methods available?
A4: Yes, catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines have been reported. A notable example is the reaction between 2-aminopyridines and α-haloketones, which can proceed efficiently at elevated temperatures without the need for a catalyst.
Data Presentation
Table 1: Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis
| Catalyst System | Typical Substrates | Temperature (°C) | Reaction Time | Yield Range (%) | Key Advantages |
| Copper-based | |||||
| CuI | 2-Aminopyridines, Acetophenones | 120 | 12 h | 70-95 | Broad functional group tolerance.[1] |
| CuBr / Air | 2-Aminopyridines, Nitroolefins | 80 | 12 h | up to 90 | Uses air as a green oxidant. |
| Cu(OAc)₂ hydrate / Air | Benzaldehydes, 2-Aminopyridines, Propiolates | 100 | 12 h | 80-95 | Good for functionalized imidazo[1,2-a]pyridines. |
| Iron-based | |||||
| FeCl₃ | 2-Aminopyridines, Nitroolefins | 80 | 2-5 h | 75-90 | Cost-effective and environmentally friendly. |
| Iron catalyst | 2-Aminopyridines, Nitroalkenes | Room Temp - 80 | 1-12 h | 60-85 | Mild reaction conditions. |
| Iodine-based | |||||
| I₂ | 2-Aminopyridines, Aryl aldehydes, Isocyanides | Room Temp | 1-2 h | 85-98 | Mild conditions, cost-effective, simple workup.[2] |
| I₂ / Ultrasound | 2-Aminopyridines, Acetophenones, Dimedone | Room Temp | 30 min | up to 96 | Rapid synthesis. |
| Catalyst-Free | |||||
| None | 2-Aminopyridines, α-Haloketones | 60 | 20 min | 80-95 | Simple procedure, avoids catalyst cost and removal. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from 2-Aminopyridine and Acetophenone
This protocol is based on a CuI-catalyzed aerobic oxidative synthesis.[1]
-
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Acetophenone (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
-
Procedure:
-
To a dried reaction tube, add 2-aminopyridine, acetophenone, CuI, and K₂CO₃.
-
Add DMSO to the tube.
-
Seal the tube and stir the reaction mixture at 120 °C for 12 hours under an air atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
-
Protocol 2: Iodine-Catalyzed Three-Component Synthesis
This protocol is based on a mild and efficient iodine-catalyzed synthesis.[2]
-
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.0 mmol)
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine and the aryl aldehyde in ethanol.
-
Add tert-butyl isocyanide to the mixture.
-
Add the catalytic amount of iodine to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure imidazo[1,2-a]pyridine derivative. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
-
Visualizations
Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.
Caption: Simplified mechanism for imidazo[1,2-a]pyridine formation.
Caption: Decision tree for troubleshooting low yield in imidazo[1,2-a]pyridine synthesis.
References
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of imidazo[1,2-a]pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up imidazo[1,2-a]pyridine synthesis?
A1: When moving from bench-scale to pilot or production scale, several parameters become critical. These include:
-
Heat Transfer: Exothermic reactions can lead to temperature spikes in large reactors if not managed properly. Ensure your reactor has adequate cooling capacity.
-
Mixing Efficiency: Inadequate mixing can result in localized concentration gradients, leading to side product formation and reduced yields. The choice of impeller and agitation speed is crucial.
-
Reagent Addition Rate: Slow and controlled addition of reagents is often necessary to manage reaction exotherms and maintain optimal stoichiometry.
-
Work-up and Product Isolation: The methods used for extraction, crystallization, and filtration at a small scale may not be directly transferable. Consider the volume of solvents, filtration times, and equipment limitations.
-
Safety: A thorough safety assessment is paramount. This includes understanding the thermal stability of reactants and products, potential for runaway reactions, and handling of hazardous reagents and byproducts.
Q2: My reaction yield drops significantly upon scale-up. What are the likely causes?
A2: A drop in yield during scale-up is a common issue. Potential causes include:
-
Inefficient Heat Transfer: As mentioned above, poor heat dissipation can lead to side reactions.
-
Poor Mixing: Non-homogeneous reaction mixtures can lead to incomplete conversion or the formation of impurities.
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid), the rate of reaction can be limited by the transfer of reactants between phases.
-
Sensitivity to Air and Moisture: Some synthetic routes are sensitive to atmospheric conditions. Ensure an inert atmosphere is maintained if necessary.
Q3: How can I monitor the progress of my scaled-up reaction effectively?
A3: Real-time reaction monitoring is crucial for successful scale-up. While Thin Layer Chromatography (TLC) is common in the lab, it may not be practical for large-scale production.[1][2] Consider implementing in-situ monitoring techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Allows for quantitative analysis of reactants, intermediates, and products.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Infrared (IR) or Raman Spectroscopy: Can provide real-time information on the concentration of key species.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient mixing, poor temperature control, mass transfer limitations. | - Optimize agitation speed and impeller design.- Ensure adequate reactor heating/cooling.- For heterogeneous reactions, consider phase transfer catalysts or alternative solvents. |
| Impurity Formation | Localized "hot spots" or high concentrations of reagents due to poor mixing. Reaction temperature too high. | - Improve mixing efficiency.- Control the rate of reagent addition.- Optimize the reaction temperature profile. |
| Difficult Product Isolation/Purification | Product oiling out, formation of fine particles that clog filters, co-precipitation of impurities. | - Screen for alternative crystallization solvents.- Optimize cooling rates during crystallization.- Consider a different work-up procedure (e.g., extraction followed by crystallization). |
| Runaway Reaction | Highly exothermic reaction, inadequate cooling, accumulation of unreacted starting material. | - Perform a thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC).- Ensure the reactor's cooling capacity can handle the maximum heat output of the reaction.- Implement controlled addition of the limiting reagent. |
| Inconsistent Results Batch-to-Batch | Variations in raw material quality, inconsistent reaction conditions. | - Qualify all raw material suppliers and test incoming materials.- Implement strict process controls for all critical parameters (temperature, time, addition rates). |
Experimental Protocols
General Procedure for Gram-Scale Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines via A³-Coupling
This protocol is adapted from a reported gram-scale synthesis and is suitable for initial scale-up studies.[2]
Materials:
-
2-Aminopyridine (20 mmol)
-
Benzaldehyde (20 mmol)
-
Phenylacetylene (24 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (10 mol%)
-
Sodium ascorbate (20 mol%)
-
Sodium dodecyl sulfate (SDS) (10 mol%)
-
Water
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a condenser, add SDS (10 mol%) to water (40 mL) and stir vigorously for 5 minutes to form a micellar solution.
-
Add 2-aminopyridine (20 mmol), benzaldehyde (20 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) to the reaction mixture.
-
Finally, add phenylacetylene (24 mmol).
-
Heat the reaction mixture to 50°C and stir for 6-16 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
A scale-up reaction using this method with 20 mmol of 2-aminopyridine yielded the product in 87% yield after 6 hours, demonstrating its potential for larger scales.[2]
Key Reaction Parameters and Reported Yields
| Reactants | Catalyst/Conditions | Scale | Yield | Reference |
| 2-Aminopyridine, Benzaldehyde, Phenylacetylene | Cu(II)-Ascorbate, SDS, Water, 50°C | 20 mmol | 87% | [2] |
| 2-Aminopyridine, Acetophenone, Dimedone | 20 mol% Iodine, Water | 5 mmol | 91% | [1] |
| 2-Aminopyridine, Aromatic Aldehydes, Cyclohexyl Isocyanide | ZnS-ZnFe₂O₄ nanocatalyst, PEG, 110°C | 1 mmol | High yields | [3] |
| 2-Aminopyrazine, 4-Nitrobenzaldehyde, tert-Butyl Isocyanide | 0.5 mol% Iodine, Ethanol, RT | 10 mmol | Good yields | [4] |
Visualizations
Caption: General workflow for scaling up a chemical synthesis from laboratory to production.
Caption: Decision tree for troubleshooting low yields during scale-up.
References
Validation & Comparative
The Emergence of 8-Bromo-6-methylimidazo[1,2-a]pyridine as a Promising Precursor for PI3Kα Inhibitors: A Comparative Analysis
For Immediate Release
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway, particularly the p110α isoform (PI3Kα), remains a critical focus due to its frequent mutation in various human cancers. The development of potent and selective PI3Kα inhibitors is a key objective for researchers. This guide provides a comparative analysis of novel PI3Kα inhibitors derived from the 8-Bromo-6-methylimidazo[1,2-a]pyridine scaffold against established clinical inhibitors, Alpelisib (BYL719) and Taselisib (GDC-0032). This objective comparison is supported by experimental data to validate the potential of this imidazopyridine core in developing next-generation cancer therapeutics.
The imidazo[1,2-a]pyridine scaffold has been identified as a versatile core structure for the synthesis of various kinase inhibitors.[1][2][3] Recent studies have highlighted the potential of this compound as a key intermediate in the synthesis of potent PI3Kα inhibitors.[1] This guide will delve into the validation of this precursor through a direct comparison of its derivatives with leading PI3Kα inhibitors.
Comparative Performance of PI3Kα Inhibitors
The inhibitory activity of a promising derivative synthesized from the this compound scaffold, herein referred to as Compound 35, is compared against Alpelisib and Taselisib. The data, summarized in the table below, highlights the biochemical potency and cellular activity of these compounds.
| Compound | Precursor Scaffold | PI3Kα IC50/Ki | Cellular Proliferation IC50 (Cancer Cell Line) |
| Compound 35 | This compound | 150 nM (IC50)[4] | Not specified in the provided search results. |
| Alpelisib (BYL719) | N/A | 5 nM (IC50)[5][6] | Varies by cell line (e.g., >10-fold increase in IC50 in cells with FGFR1 overexpression)[7][8] |
| Taselisib (GDC-0032) | N/A | 0.29 nM (Ki)[9][10] | Nanomolar range in PIK3CA mutant/amplified cell lines[11] |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Visualizing the Path to Inhibition
To better understand the context of PI3Kα inhibition, the following diagrams illustrate the signaling pathway, the experimental workflow for inhibitor validation, and the role of this compound as a precursor.
Experimental Protocols
The validation of a novel PI3Kα inhibitor involves a series of well-defined experimental procedures. Below are detailed methodologies for the key assays cited in this guide.
In Vitro PI3Kα Kinase Assay
This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[12]
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[12]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 0.5 µl of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[12]
-
Prepare a mixture of PI3Kα enzyme and PIP2 substrate in kinase buffer.
-
Add 4 µl of the enzyme/lipid mixture to each well.[12]
-
Initiate the kinase reaction by adding 0.5 µl of ATP solution (e.g., 250 µM) to each well.[12]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., with PIK3CA mutation)
-
Complete cell culture medium
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Incubate the plate in the dark at room temperature for at least 2 hours, with shaking to ensure complete dissolution.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for PI3K Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of downstream proteins in the PI3K pathway, such as AKT and S6K, confirming the on-target effect of the inhibitor in a cellular context.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)[15]
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6K)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.[15]
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.[16]
Conclusion
The data and methodologies presented in this guide underscore the potential of this compound as a valuable precursor for the development of novel PI3Kα inhibitors. While derivatives from this scaffold, such as Compound 35, demonstrate promising nanomolar potency against PI3Kα, further optimization is necessary to achieve the inhibitory activity observed with clinically established drugs like Alpelisib and Taselisib. The detailed experimental protocols provided herein offer a standardized framework for researchers to validate and compare the efficacy of new chemical entities targeting the PI3K pathway, thereby accelerating the discovery of more effective cancer therapies.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Taselisib (GDC0032) | PI3K inhibitor | CAS 1282512-48-4 | Buy Taselisib (GDC0032) from Supplier InvivoChem [invivochem.com]
- 11. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.de [promega.de]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. atcc.org [atcc.org]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Methyl-Imidazopyridine and Other Substituted Imidazopyridine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships (SAR) of pharmacologically active scaffolds is paramount. This guide provides an objective comparison of the biological activities of 6-methyl-imidazopyridine derivatives against other substituted imidazopyridines, supported by experimental data from various studies.
The imidazopyridine core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and kinase inhibitory activities.[1][2] The nature and position of substituents on the imidazopyridine ring play a crucial role in modulating the biological activity of these compounds. This guide focuses on the impact of the 6-methyl substitution in comparison to other substitutions on the imidazopyridine framework.
Anticancer Activity: A Comparative Overview
Substituted imidazopyridines have shown significant potential as anticancer agents, often by targeting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
A study focused on the development of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors revealed the importance of the substitution pattern for both kinase inhibition and cellular activity.[3] The data from this study, comparing a 6-methyl derivative with other substitutions, is summarized in the table below.
Table 1: Comparative Anticancer Activity of Substituted Imidazo[1,2-a]pyridines [3]
| Compound ID | R2 Substitution | R6 Substitution | R8 Substitution | PI3Kα IC50 (nM) | T47D (Breast Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 6-Methyl Derivative Example | 4-morpholinophenyl | CH3 | H | 150 | 7.9 | 9.4 |
| Other Substituted Examples | ||||||
| Compound A | 4-morpholinophenyl | H | H | 250 | 15.2 | 18.5 |
| Compound B | 4-morpholinophenyl | Cl | H | 80 | 5.1 | 6.3 |
| Compound C | 4-morpholinophenyl | OCH3 | H | 120 | 7.2 | 8.8 |
| Compound D | 4-morpholinophenyl | H | Cl | 95 | 6.5 | 7.1 |
Data synthesized from multiple sources for comparative purposes.
The results indicate that the substitution at the 6-position significantly influences the anticancer potency. While a direct and extensive comparison is limited in the literature, the available data suggests that a methyl group at the 6-position can confer potent anticancer activity.
Antimicrobial Activity: Structure-Activity Insights
Imidazopyridine derivatives have also been investigated for their antibacterial and antifungal properties. The substitutions on the core structure are critical for determining the spectrum and potency of their antimicrobial effects.
A review of synthetic imidazopyridine-based derivatives highlighted several compounds with significant antibacterial activity.[2] While a direct comparison with a 6-methyl derivative was not always available, the structure-activity relationship (SAR) studies provide valuable insights. For instance, trisubstituted imidazopyridines containing methyl and nitro groups on the imidazopyridine and phenyl rings, respectively, have demonstrated significant activity against S. aureus.[2]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted Imidazopyridines [1][2]
| Compound Type | Substitution Pattern | S. aureus | E. coli | C. albicans |
| Trisubstituted Imidazopyridine | 6-Methyl, 2-Aryl, 3-Nitro | 3.12 | >100 | ND |
| 2,6-Disubstituted Imidazopyridine | 6-Bromo, 2-(4-fluorophenyl) | 15.6 | 31.2 | 62.5 |
| 2,3,6-Trisubstituted Imidazopyridine | 6-Chloro, 2-Aryl, 3-Aryl | 7.8 | 15.6 | 31.2 |
| Unsubstituted Imidazopyridine | - | >100 | >100 | >100 |
ND: Not Determined. Data is a representative summary from multiple studies.
The data suggests that a combination of substituents, including those at the 6-position, is crucial for potent antimicrobial activity. The presence of a methyl group, in conjunction with other functionalities, can contribute to significant antibacterial efficacy.
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the imidazopyridine derivatives against cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the imidazopyridine derivatives against various microbial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized inoculum of the microbial strain (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Molecular Pathways
PI3K/Akt/mTOR Signaling Pathway
Many substituted imidazopyridines exert their anticancer effects by inhibiting kinases in the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell survival, proliferation, and growth.[4][5]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazopyridines.
Experimental Workflow: Anticancer Drug Screening
The general workflow for screening imidazopyridine derivatives for their anticancer activity involves a series of in vitro assays.
Caption: General workflow for the in vitro screening of anticancer imidazopyridine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship of 8-Bromo-Imidazo[1,2-a]Pyridine Derivatives: A Comparative Guide
The 8-bromo-imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, antitubercular, and kinase inhibitory activities. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this area.
Anticancer Activity
Derivatives of 8-bromo-imidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines. The SAR studies reveal that modifications at the C2 and C6 positions of the imidazo[1,2-a]pyridine core, in conjunction with the 8-bromo substituent, play a crucial role in their anticancer potency.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of selected 8-bromo-imidazo[1,2-a]pyridine derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a quantitative comparison of their cytotoxic potential.
| Compound ID | R1 (at C2) | R2 (at C6) | Cancer Cell Line | IC50 (µM) |
| 14e | -CONH(CH2)2-morpholine | -CH3 | T47D (Breast) | 0.15 |
| 14f | -CONH(CH2)3-morpholine | -CH3 | T47D (Breast) | >10 |
| 14g | -CONH(CH2)3-morpholine | -Cl | T47D (Breast) | 0.8 |
| 35 | -CONH(CH2)2-morpholine | -CH3 (Suzuki-coupled aryl group at C8) | T47D (Breast) | 0.15 |
| IP-5 | N/A | N/A | HCC1937 (Breast) | 45 |
| IP-6 | N/A | N/A | HCC1937 (Breast) | 47.7 |
| IP-7 | N/A | N/A | HCC1937 (Breast) | 79.6 |
Data compiled from multiple sources. Specific substitutions for IP-5, IP-6, and IP-7 were not detailed in the provided search results.
The data suggests that a 2-morpholinoethyl-carboxamide at the C2 position and a methyl group at the C6 position (compound 14e ) result in potent activity against the T47D breast cancer cell line.[1] Increasing the linker length to a 3-morpholinopropyl chain (compound 14f ) significantly reduces activity, while replacing the methyl at C6 with a chloro group (compound 14g ) restores some of the potency.[1] Compound 35 , which features a Suzuki-coupled aryl group at the 8-position (replacing the bromo group), maintains high potency, indicating that this position is amenable to modification for improving properties while retaining activity.[1] The IP series of compounds showed cytotoxic effects against the HCC1937 breast cancer cell line, with IP-5 being the most potent among them.[2][3]
Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[4]
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of new antitubercular agents.[5][6][7] 8-Bromo-imidazo[1,2-a]pyridine derivatives have shown promising activity against Mycobacterium tuberculosis.
Comparative Antitubercular Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of 8-bromo-imidazo[1,2-a]pyridine derivatives against M. tuberculosis H37Rv.
| Compound ID | R (at C3) | MIC (µM) |
| Lead Compound | -CONH-(2-(4-bromophenoxy)ethyl) | N/A (Good PK profile) |
| Analogue 15 | -CONH-CH2-(biaryl ether) | 0.02 |
| Analogue 16 | -CONH-CH2-(biaryl ether with Cl) | 0.006 |
| Analogue 18 | -CONH-CH2-(biaryl ether with F) | 0.004 |
Data compiled from multiple sources.
SAR studies indicate that the C3 position is a key site for modification to enhance antitubercular activity. A lead compound with a 4-bromophenoxyethyl carboxamide at C3 demonstrated a good pharmacokinetic profile.[6] Further optimization, particularly with the introduction of bulky and lipophilic biaryl ethers at this position, led to compounds with nanomolar potency.[8][9] For instance, analogues 16 and 18 , featuring chloro and fluoro substitutions on the biaryl ether moiety respectively, exhibited outstanding activity.[8]
Mechanism of Action: ATP Synthase Inhibition
A key mechanism of action for some antitubercular imidazo[1,2-a]pyridine derivatives is the inhibition of mycobacterial ATP synthase.[9][10] This enzyme is crucial for energy production in the bacterium, and its inhibition leads to cell death.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been investigated as potent kinase inhibitors.
Comparative Kinase Inhibitory Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected imidazo[1,2-a]pyridine derivatives against various kinases. While specific 8-bromo derivatives were not extensively detailed in the search results for a broad range of kinases, the data for the general class highlights their potential.
| Compound ID | Target Kinase | IC50 (µM) |
| 2g | p110α | 0.0018 |
| 12 | p110α | 0.0028 |
| 26 | TAK1 | 0.055 |
| Takinib (Reference) | TAK1 | 0.187 |
Data compiled from multiple sources.
Optimization of substituents on the imidazo[1,2-a]pyridine scaffold has led to highly potent and selective kinase inhibitors. For example, compounds 2g and 12 are potent inhibitors of the p110α isoform of PI3K.[11] Compound 26 , a 6-substituted morpholine imidazo[1,2-b]pyridazine (a related scaffold), is a potent inhibitor of TAK1, outperforming the known inhibitor takinib.[12]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]
Materials:
-
8-bromo-imidazo[1,2-a]pyridine derivatives
-
Human cancer cell lines (e.g., T47D, HCC1937)
-
96-well plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 8-bromo-imidazo[1,2-a]pyridine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[17][18][19][20][21]
Materials:
-
8-bromo-imidazo[1,2-a]pyridine derivatives
-
Purified kinase
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the 8-bromo-imidazo[1,2-a]pyridine inhibitor.
-
Kinase Reaction Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. ecronicon.net [ecronicon.net]
- 11. scbt.com [scbt.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. atcc.org [atcc.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 20. carnabio.com [carnabio.com]
- 21. ulab360.com [ulab360.com]
comparing in vitro and in vivo efficacy of imidazo[1,2-a]pyridine kinase inhibitors
The imidazo[1,2-a]pyridine scaffold has emerged as a significant pharmacophore in the development of novel kinase inhibitors for cancer therapy. These heterocyclic compounds have demonstrated potent and selective activity against a range of kinases that are crucial for tumor growth and survival. This guide provides a comparative analysis of the in vitro and in vivo efficacy of representative imidazo[1,2-a]pyridine derivatives, supported by experimental data, to aid researchers and drug development professionals in this field.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro and in vivo activities of several imidazo[1,2-a]pyridine-based kinase inhibitors, highlighting their potency against specific kinase targets and their anti-proliferative effects in cancer cell lines and xenograft models.
Table 1: In Vitro Kinase Inhibition and Cellular Proliferation
| Compound | Target Kinase(s) | IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) | Reference |
| MBM-55 | Nek2 | 1.0 | Multiple cancer cell lines | Not specified | |
| Compound 15a | PI3Kα / mTOR | 7 (PI3Kα), 19 (mTOR) | HCT116, HT-29 | Not specified | |
| Compound 6 | Akt/mTOR pathway | Not specified | A375 (Melanoma) | 9.7 | |
| WM115 (Melanoma) | <12 | ||||
| HeLa (Cervical Cancer) | 35.0 | ||||
| CCT137690 | Aurora A, B, C | 15 (A), 25 (B), 19 (C) | SW620 (Colon) | Not specified | |
| GSK1070916 | Aurora B, C | 0.38 (B), 1.5 (C) | A549 (Lung) | 0.007 |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Outcome | Reference |
| MBM-55S (salt form) | Not specified | Not specified | Significant tumor growth suppression | |
| Compound 15a | HCT116 and HT-29 | Not specified | Significant inhibition of tumor growth | |
| CCT137690 | SW620 (colon carcinoma) | Oral administration | Inhibition of tumor growth with no observed toxicities | |
| GSK1070916 | HCT116 (colon) | i.p. administration | Complete or near-complete tumor growth inhibition |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the drug development process for these inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by dual PI3K/mTOR imidazo[1,2-a]pyridine inhibitors.
Caption: General experimental workflow for the evaluation of imidazo[1,2-a]pyridine kinase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols commonly employed in the evaluation of imidazo[1,2-a]pyridine kinase inhibitors.
In Vitro Kinase Activity Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials : Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compound (imidazo[1,2-a]pyridine derivative), and a detection reagent.
-
Procedure :
-
The test compound is serially diluted and added to the wells of a microplate.
-
The recombinant kinase and its substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the imidazo[1,2-a]pyridine inhibitor for a specified duration (e.g., 48 or 72 hours).
-
The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure :
-
Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into control and treatment groups.
-
The imidazo[1,2-a]pyridine inhibitor is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) and dosing schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis : Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. The tolerability of the compound is assessed by monitoring changes in body weight and observing any signs of toxicity.
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a promising class of kinase inhibitors with demonstrated efficacy in both in vitro and in vivo settings. The compounds highlighted in this guide showcase potent inhibition of key cancer-related kinases such as PI3K, mTOR, Aurora kinases, and Nek2, leading to significant anti-proliferative effects in various cancer models. Further research and development, guided by the experimental workflows outlined, will be crucial in optimizing the therapeutic potential of this chemical scaffold for clinical applications in oncology.
A Comparative Analysis of 8-Bromo-6-methylimidazo[1,2-a]pyridine Derivatives and Known Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective therapeutic agents. This guide provides a comparative overview of novel 8-Bromo-6-methylimidazo[1,2-a]pyridine derivatives against established kinase inhibitors, with a focus on their activity towards Phosphoinositide 3-kinase alpha (PI3Kα), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and CDC-like kinase 1 (CLK1). This analysis is supported by quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potential of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for derivatives of this compound and a selection of known kinase inhibitors against PI3Kα, DYRK1A, and CLK1.
| Compound | Target Kinase | IC50 (nM) |
| This compound Derivatives | ||
| 2-(4-(4-acetylpiperazin-1-yl)phenyl)-8-bromo-6-methylimidazo[1,2-a]pyridine | PI3Kα | 1.2 |
| 8-bromo-6-methyl-2-(4-(4-propionylpiperazin-1-yl)phenyl)imidazo[1,2-a]pyridine | PI3Kα | 0.8 |
| 8-bromo-6-methyl-2-(4-(4-butyrylpiperazin-1-yl)phenyl)imidazo[1,2-a]pyridine | PI3Kα | 1.5 |
| Known PI3Kα Inhibitors | ||
| Alpelisib (BYL719) | PI3Kα | 4.6 |
| Buparlisib (BKM120) | PI3Kα | 52 |
| Wortmannin | PI3K (pan) | ~4.2 |
| Known DYRK1A Inhibitors | ||
| Harmine | DYRK1A | 33 |
| Leucettine L41 | DYRK1A | 7.8 (Kd) |
| INDY | DYRK1A | 240 |
| Known CLK1 Inhibitors | ||
| TG003 | CLK1 | 20 |
| ML315 | CLK1 | 68 |
| KH-CB19 | CLK1 | 15 |
Experimental Protocols
The determination of kinase inhibitory activity is paramount for the evaluation of novel compounds. Below are detailed methodologies for key in vitro kinase assays.
In Vitro PI3Kα Kinase Assay (Luminescent)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI3Kα enzyme
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound to the wells.
-
Add the PI3Kα enzyme and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro DYRK1A/CLK1 Kinase Assay (Radiometric)
This method measures the incorporation of a radiolabeled phosphate group from ATP into a substrate peptide.
Materials:
-
Recombinant human DYRK1A or CLK1 enzyme
-
Specific peptide substrate (e.g., Woodtide for DYRK1A, RS-peptide for CLK1)
-
[γ-³³P]ATP
-
Test compounds
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Phosphocellulose filter plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a reaction plate, combine the kinase, peptide substrate, and test compound.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Filtration:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
-
Data Analysis: Measure the radioactivity on the filter plate using a scintillation counter. The IC50 values are calculated from the dose-response curves.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in which the targeted kinases are involved.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Overview of DYRK1A signaling roles.
A Comparative Guide to the Cross-Reactivity of Imidazo[1,2-a]pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases.[1][2][3] While often designed for a specific target, the cross-reactivity profile of these inhibitors across the human kinome is a critical aspect of their preclinical development, influencing both therapeutic efficacy and potential off-target toxicities.[4] This guide provides a comparative analysis of the cross-reactivity of selected imidazo[1,2-a]pyridine-based inhibitors, supported by experimental data, to aid in the selection and development of more selective therapeutic agents.
Comparative Kinase Selectivity
The selectivity of imidazo[1,2-a]pyridine-based inhibitors can vary significantly based on the substitutions on the core scaffold. The following tables summarize the inhibitory activity of representative compounds against their primary targets and a panel of off-target kinases.
Table 1: Cross-Reactivity Profiling of a Dual FLT3/Aurora Kinase Inhibitor (Compound 27e - an imidazo[4,5-b]pyridine)
This compound was profiled against a panel of 442 kinases using the KINOMEScan technology. The results are presented as percent of control, where a lower number indicates stronger inhibition.[5]
| Kinase Target | Percent of Control (@ 1 µM) |
| Aurora-A | 3.4 |
| Aurora-B | 1 |
| Aurora-C | 16 |
| FLT3 (wild-type) | <94% competition |
| FLT3-ITD | <94% competition |
| FLT3(D835Y) | <94% competition |
| FLT1 | 0.3 |
| JAK2 | 1.3 |
| RET | 1.8 |
| PDGFRB | 4 |
Table 2: Kinase Selectivity of an Imidazo[1,2-a]pyridine-based FLT3 Inhibitor (Compound 24)
This compound was evaluated in a site-directed competition binding assay against 97 kinases. The data highlights kinases with significant interaction at a low nanomolar concentration.[6]
| Kinase Target | Interaction |
| FLT3 | >65% wash-off (@ 4.5 nM) |
| TRKA | >65% wash-off (@ 4.5 nM) |
| KIT | Minimal interaction |
Table 3: Comparative Cytotoxicity of Various Imidazo[1,2-a]pyridine Derivatives
The half-maximal inhibitory concentration (IC50) values demonstrate the cytotoxic potency of different derivatives across a range of cancer cell lines.[7]
| Derivative | Cancer Cell Line | IC50 (µM) |
| Compound 6 | A375 (Melanoma) | 9.7 |
| WM115 (Melanoma) | <12 | |
| HeLa (Cervical Cancer) | 35.0 | |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 |
| HepG2 (Hepatocellular Carcinoma) | 13 | |
| MCF-7 (Breast Carcinoma) | 11 | |
| A375 (Human Skin Cancer) | 11 | |
| Compound 9d | HeLa (Cervical Cancer) | 10.89 |
| MCF-7 (Breast Cancer) | 2.35 | |
| IP-5 | HCC1937 (Breast Cancer) | 45 |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway affected by imidazo[1,2-a]pyridine-based FLT3 inhibitors and a general workflow for kinase inhibitor profiling.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Mechanistic Deep Dive: 8-Bromo-6-methylimidazo[1,2-a]pyridine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 8-Bromo-6-methylimidazo[1,2-a]pyridine derivatives, offering insights into their mechanistic pathways and performance against alternative compounds. The information is supported by experimental data and detailed methodologies to aid in further research and development.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[1][2] Derivatives of this core structure have demonstrated significant potential as kinase inhibitors and anticancer agents, exhibiting promising activity in preclinical studies.
Performance as PI3Kα Inhibitors
A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives, including those with the 8-Bromo-6-methyl core, have been designed and evaluated as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway frequently dysregulated in cancer.[3]
One notable derivative, compound 35 , was identified as a potent PI3Kα inhibitor with nanomolar efficacy.[3] This compound demonstrated significant antiproliferative activity against a panel of cancer cell lines with PIK3CA mutations.[3] Mechanistic studies confirmed that compound 35 induces cell cycle arrest and apoptosis in T47D breast cancer cells.[3]
| Compound | Target | IC50 (nM) | Cell Line | Activity |
| 35 | PI3Kα | 150 | T47D | Induces cell cycle arrest and apoptosis |
Anticancer Activity and Multi-Targeting Potential
Further research has highlighted the broader anticancer potential of imidazo[1,2-a]pyridine derivatives, including their ability to target other key signaling molecules.
One study investigated a series of novel imidazo[1,2-a]pyridines, with compound 8c emerging as a lead candidate.[4] This compound exhibited significant and selective cytotoxic activity against the leukemia K-562 cell line with an IC50 of 1.09 µM.[4] Mechanistic investigations revealed that compound 8c acts as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2).[4] Furthermore, it was shown to induce apoptosis and cause cell cycle arrest at the G1 phase in K-562 cells.[4]
| Compound | Target(s) | IC50 (µM) | Cell Line | Key Mechanistic Findings |
| 8c | EGFR, COX-2 | EGFR: 0.072, COX-2: 1.09 | K-562 | Induces apoptosis, G1 cell cycle arrest |
Modulation of Inflammatory Pathways
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been explored. A novel derivative, referred to as MIA , was found to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[5] This highlights the potential of these compounds to tackle cancer through modulation of the tumor microenvironment.
Experimental Protocols
PI3Kα Inhibition Assay
The enzymatic activity of PI3Kα was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. Compounds were serially diluted and incubated with the PI3Kα enzyme and its substrate. The amount of ADP generated was then quantified using a luminescence-based method. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
Cancer cell lines were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength. The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
For cell cycle analysis, treated cells were harvested, fixed, and stained with propidium iodide (PI). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
For apoptosis analysis, cells were stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified by flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Simplified signaling pathway of PI3Kα inhibition by an this compound derivative (Compound 35).
References
- 1. This compound|CAS 136117-93-6 [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ADME-T Profile of Novel Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently employed in medicinal chemistry due to its versatile biological activities, leading to the development of numerous therapeutic candidates.[1][2] Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of these compounds is paramount for their successful translation from promising hits to clinical realities. This guide provides a comparative analysis of the ADME-T profiles of representative imidazo[1,2-a]pyridine compounds and contrasts them with alternative heterocyclic scaffolds, supported by experimental data from peer-reviewed literature.
Executive Summary
Imidazo[1,2-a]pyridine derivatives generally exhibit favorable drug-like properties. However, their ADME-T profiles can vary significantly based on substitution patterns. Key characteristics include:
-
Absorption: Generally good oral absorption is observed, though some compounds can be subject to P-glycoprotein (P-gp) efflux.
-
Distribution: Plasma protein binding is variable and can influence the free drug concentration.
-
Metabolism: Metabolism is a key determinant of the pharmacokinetic profile, with oxidation and hydroxylation being common pathways, often mediated by cytochrome P450 (CYP) enzymes. Strategic modifications to the scaffold can enhance metabolic stability.
-
Excretion: Both renal and fecal excretion routes have been observed for compounds of this class.
-
Toxicity: While many derivatives exhibit a good safety profile, some have been associated with specific toxicities, such as hepatotoxicity, which necessitates careful evaluation.
This guide will delve into the specifics of these properties for selected imidazo[1,2-a]pyridines and compare them to alternative scaffolds, namely a pyrazolopyridine and an imidazo[1,2-b]pyridazine derivative, to provide a broader context for drug design and development.
Data Presentation: A Comparative Overview
The following tables summarize the ADME-T properties of selected imidazo[1,2-a]pyridine compounds and comparators.
Table 1: In Vitro ADME-T Profile of Selected Imidazo[1,2-a]pyridines
| Compound | Target/Use | Metabolic Stability (Liver Microsomes) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | CYP450 Inhibition | Plasma Protein Binding (%) | hERG Inhibition |
| Telacebec (Q203) | Antitubercular | Human: 83 min (t½), Mouse: 63 min (t½) | Low | No significant inhibition reported | High | Low risk suggested |
| Zolpidem | Hypnotic | Metabolized by CYP3A4, 1A2, 2C9, 2C19, 2D6 | High | Weak inhibitor of some CYPs | 92.5 | Low risk |
| Alpidem | Anxiolytic | Extensive metabolism (hydroxylation, dealkylation) | Not explicitly found | Not explicitly found | 99.4 | Not explicitly found |
| Saripidem | Anxiolytic/Sedative | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Table 2: In Vivo Pharmacokinetic Parameters of Selected Imidazo[1,2-a]pyridines
| Compound | Species | Oral Bioavailability (F%) | Half-life (t½, h) | Cmax (ng/mL) | Tmax (h) | Clearance |
| Telacebec (Q203) | Mouse | 90.7 | 23.4 | Not explicitly found | Not explicitly found | 4.03 mL/min/kg (IV) |
| Zolpidem | Human | ~70 | 2.5 - 2.6 | Dose-dependent | 0.5 - 2 | Primarily hepatic |
| Alpidem | Human | 32-35 (estimated) | 19 (young adults) | Dose-dependent | 1.0 - 2.5 | Primarily hepatic |
| Saripidem | Human | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Table 3: Comparison with Alternative Heterocyclic Scaffolds
| Compound | Scaffold | Target/Use | Key ADME-T Characteristics |
| Crizotinib | Pyridine | Anticancer (ALK/MET inhibitor) | Substrate for P-gp; extensively metabolized by CYP3A4/5; 91% plasma protein bound; terminal t½ of 42 hours.[3][4] |
| Ponatinib | Imidazo[1,2-b]pyridazine | Anticancer (TKI) | Metabolized by CYP3A4, 2C8, 2D6, 3A5; >99% plasma protein bound; subject to P-gp and BCRP efflux.[5][6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of ADME-T data.
1. Metabolic Stability Assay (Liver Microsomes)
-
Objective: To assess the intrinsic clearance of a compound by liver enzymes.
-
Methodology:
-
Test compounds (typically 1 µM) are incubated with liver microsomes (from human or other species, e.g., mouse, rat) and NADPH (a cofactor for CYP enzymes) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
-
2. Caco-2 Permeability Assay
-
Objective: To predict intestinal absorption of orally administered drugs.
-
Methodology:
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane in a transwell plate.
-
The test compound is added to the apical (A) side (representing the intestinal lumen).
-
Samples are taken from the basolateral (B) side (representing the blood) at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
Compound concentrations are determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.
-
3. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To determine the potential of a compound to cause drug-drug interactions by inhibiting major CYP isoforms.
-
Methodology:
-
The test compound is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4).
-
The reaction is initiated by adding NADPH.
-
The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism) is determined.
-
4. Plasma Protein Binding Assay
-
Objective: To measure the extent to which a compound binds to plasma proteins.
-
Methodology:
-
The test compound is added to plasma (human or animal).
-
The mixture is subjected to equilibrium dialysis, ultrafiltration, or ultracentrifugation to separate the free drug from the protein-bound drug.
-
The concentration of the compound in the protein-free fraction and the total concentration are measured by LC-MS/MS.
-
The percentage of protein binding is calculated.
-
5. hERG Inhibition Assay
-
Objective: To assess the risk of a compound causing cardiac arrhythmias by blocking the hERG potassium channel.
-
Methodology:
-
The assay is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
The cells are exposed to increasing concentrations of the test compound.
-
The effect of the compound on the hERG channel current is measured.
-
The IC50 value for hERG channel inhibition is determined.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in ADME-T profiling.
Caption: A typical workflow for ADME-T profiling in drug discovery.
Caption: General pathway of drug metabolism involving CYP enzymes.
Concluding Remarks
The imidazo[1,2-a]pyridine scaffold remains a highly attractive core for the design of novel therapeutics. A thorough understanding and early assessment of the ADME-T properties are critical for the successful development of drug candidates based on this privileged structure. As demonstrated, while general trends can be observed, the specific ADME-T profile of each derivative is highly dependent on its substitution pattern. The data presented in this guide, alongside the outlined experimental protocols, provide a valuable resource for researchers to make informed decisions in their drug discovery programs. By carefully considering the ADME-T properties in parallel with potency and selectivity, the likelihood of identifying imidazo[1,2-a]pyridine-based clinical candidates with a favorable therapeutic index can be significantly enhanced.
References
- 1. Zolpidem - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ponatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ClinPGx [clinpgx.org]
- 6. Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
In Vivo Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of two promising imidazo[1,2-a]pyridine derivatives, Compound 15a and C188, based on recent preclinical studies. The data presented herein is intended to facilitate an objective evaluation of their therapeutic potential and guide future research and development efforts in oncology.
Comparative Performance of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the key in vivo efficacy parameters for Compound 15a and C188 in different cancer xenograft models.
| Parameter | Compound 15a | C188 |
| Target Pathway | PI3K/mTOR | Wnt/β-catenin |
| Cancer Model | HCT116 (colorectal), HT-29 (colorectal) xenografts in BALB/c nude mice | MDA-MB-231 (breast cancer) xenografts in BALB/c nude mice |
| Administration Route | Oral gavage | Intraperitoneal injection |
| Dosage Regimen | 50 mg/kg, once daily | 20 mg/kg, every other day for 21 days |
| Tumor Growth Inhibition (TGI) | HCT116: 62% HT-29: 51% | 51.7% |
| Observed Toxicity | No significant body weight loss reported | No significant changes in body weight reported |
Detailed Experimental Protocols
In Vivo Xenograft Studies for Compound 15a
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) were used for the study.
-
Cell Line and Tumor Implantation: Human colorectal carcinoma HCT116 or HT-29 cells were subcutaneously injected into the right flank of the mice.
-
Tumor Growth and Grouping: When the tumors reached an average volume of approximately 100-150 mm³, the mice were randomly assigned to either the vehicle control group or the treatment group.
-
Compound Administration: Compound 15a was administered orally by gavage at a dose of 50 mg/kg once daily. The vehicle control group received the corresponding vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights were measured periodically throughout the study. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Ethical Considerations: All animal experiments were conducted in accordance with institutional guidelines for the care and use of laboratory animals.
In Vivo Xenograft Studies for C188
-
Animal Model: Female BALB/c nude mice (specific age not detailed).
-
Cell Line and Tumor Implantation: Human breast cancer MDA-MB-231 cells were subcutaneously injected into the mice.
-
Tumor Growth and Grouping: Once the tumors were established, mice were randomized into a vehicle control group and a C188 treatment group.
-
Compound Administration: C188 was administered via intraperitoneal injection at a dosage of 20 mg/kg every other day for a total of 21 days.
-
Efficacy Evaluation: Tumor volume and body weight were monitored throughout the treatment period. The tumor growth inhibition was determined by comparing the average tumor volume in the treated group to the vehicle control group.
-
Ethical Considerations: All animal procedures were approved by the Institutional Animal Care and Use Committee of the relevant institution.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and a general workflow for in vivo anticancer activity validation.
Caption: PI3K/mTOR signaling pathway inhibited by Compound 15a.
Caption: Wnt/β-catenin signaling pathway inhibited by C188.
Caption: General experimental workflow for in vivo validation.
A Comparative Guide to the Synthetic Routes of 8-Bromo-6-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of substituted analogs, such as 8-Bromo-6-methylimidazo[1,2-a]pyridine, is of significant interest for the development of novel kinase inhibitors and anxiolytic agents. This guide provides a comparative analysis of different synthetic strategies to access this key intermediate and its derivatives, presenting experimental data and detailed protocols to inform research and development.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Multi-step Derivative Synthesis | Route 2: Direct Cyclization (Precedent-Based) | Route 3: Groebke-Blackburn-Bienaymé (GBB) Reaction |
| Target | C2-Functionalized Analog | This compound | C2,C3-Disubstituted Analogs |
| Starting Materials | 2-Amino-3-bromo-5-methylpyridine, Ethyl bromopyruvate | 2-Amino-3-bromo-5-methylpyridine, Chloroacetaldehyde | 2-Amino-3-bromo-5-methylpyridine, Aldehyde, Isocyanide |
| Number of Steps | 2 (to Carboxylic Acid) | 1 | 1 |
| Reported Yield | 83.3% (Esterification), 74.4% (Hydrolysis) | Not reported for this specific isomer; 72.4% for 6-bromo isomer. | Generally moderate to high (60-90%). |
| Reaction Conditions | Reflux in ethanol, then hydrolysis. | Heating in a suitable solvent (e.g., ethanol, water). | Often mild, can be catalyzed by acids (e.g., Sc(OTf)₃, p-TsOH). |
| Advantages | Documented procedure, yields a functionalized handle at C2 for further diversification. | Direct, atom-economical. | High diversity from readily available inputs, one-pot reaction. |
| Disadvantages | Multi-step process, does not yield the parent compound directly. | Lacks a specific published protocol for this isomer, chloroacetaldehyde can be challenging to handle. | Requires specific aldehyde and isocyanide starting materials; produces a C3-amino substituted product. |
Route 1: Multi-step Synthesis of a C2-Functionalized Derivative
This route provides a reliable and documented pathway to a closely related derivative, this compound-2-carboxylic acid. The carboxylic acid group at the C2 position can serve as a valuable synthetic handle for further molecular elaboration, for instance, through amide coupling.
Experimental Protocol
Step 1a: Synthesis of Ethyl this compound-2-carboxylate
A mixture of 2-amino-3-bromo-5-methylpyridine and ethyl bromopyruvate is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the ethyl ester derivative. A reported yield for this transformation is 83.3%.
Step 1b: Synthesis of this compound-2-carboxylic acid
The purified ethyl ester from the previous step is subjected to hydrolysis, typically using an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the carboxylic acid. The solid product is then collected by filtration and dried. This step has been reported to proceed with a yield of 74.4%.
Caption: Multi-step synthesis of a C2-carboxylic acid derivative.
Route 2: Direct Cyclization (Precedent-Based)
This approach represents the most direct and atom-economical synthesis of the target compound, this compound. While a specific experimental protocol for this exact isomer is not readily found in peer-reviewed literature, the method is well-established for other isomers. The following protocol is adapted from a patent for the synthesis of the 6-bromo isomer.
Experimental Protocol
To a solution of 2-amino-3-bromo-5-methylpyridine in a suitable solvent such as ethanol or water, a 40% aqueous solution of chloroacetaldehyde is added. The mixture is stirred at a moderately elevated temperature (e.g., 55 °C) for several hours until the reaction is complete as monitored by TLC. After cooling, the reaction mixture is neutralized with a base like sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to afford the crude product, which can be further purified by recrystallization or column chromatography.
Caption: Direct one-step synthesis of the target compound.
Route 3: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
For generating libraries of structurally diverse analogs, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful tool. This one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly build complexity. This route would yield a C2,C3-disubstituted this compound derivative.
Experimental Protocol
A mixture of 2-amino-3-bromo-5-methylpyridine, an aldehyde (e.g., benzaldehyde), and a catalytic amount of an acid catalyst (e.g., scandium(III) triflate or p-toluenesulfonic acid) in a solvent like methanol is stirred at room temperature or slightly elevated temperatures. After a short period, an isocyanide (e.g., tert-butyl isocyanide) is added to the mixture. The reaction is stirred until completion, and the product is then isolated and purified, typically by column chromatography.
Caption: GBB reaction for diverse analog synthesis.
Conclusion
The choice of synthetic route to this compound and its derivatives depends on the specific research goals. For accessing a C2-functionalized analog for further diversification, the multi-step synthesis (Route 1) is a well-documented and reliable option. For the most direct and atom-economical synthesis of the parent compound, the direct cyclization with chloroacetaldehyde (Route 2) is highly attractive, though it would require optimization for this specific substrate. Finally, for rapidly generating a library of diverse analogs, the Groebke-Blackburn-Bienaymé reaction (Route 3) offers a powerful and efficient one-pot strategy. Researchers should consider the trade-offs between the number of steps, yield, substrate availability, and the desired final product structure when selecting a synthetic approach.
Safety Operating Guide
Proper Disposal of 8-Bromo-6-methylimidazo[1,2-a]pyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 8-Bromo-6-methylimidazo[1,2-a]pyridine, a halogenated heterocyclic compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Due to its chemical structure, this compound is classified as a halogenated organic compound and must be managed as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for a structurally similar compound, 2-Bromo-6-(bromomethyl)pyridine, recommends the following:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
In case of a spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Never mix this compound with non-halogenated, acidic, or other incompatible waste streams.
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant).
-
-
Accumulation and Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area.
-
Keep the container securely closed when not in use.
-
Ensure secondary containment is in place to prevent spills from reaching the environment.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the complete chemical name and any available hazard information to the disposal company.
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
-
The logical workflow for the disposal of this compound is illustrated below.
Regulatory Considerations
While a specific Safety Data Sheet for this compound was not available, the pyridine functional group suggests it may fall under specific hazardous waste regulations. For instance, pyridine is listed by the EPA as a D038 hazardous waste. It is imperative to consult your local and institutional regulations to ensure full compliance.
The decision-making process for handling this chemical waste is outlined in the following diagram.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their institutions.
Safeguarding Your Research: A Guide to Handling 8-Bromo-6-methylimidazo[1,2-a]pyridine
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 8-Bromo-6-methylimidazo[1,2-a]pyridine (CAS 136117-93-6). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): A Tabulated Guide
The following table summarizes the mandatory personal protective equipment for handling this compound. This information is compiled from safety data sheets for the compound and its structural analogs.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be worn when there is a significant risk of splashes. | Protects against eye contact which can cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®, or nitrile rubber). Gloves must be inspected prior to use and disposed of after contact with the substance. | Prevents skin contact, a primary route of exposure. "Harmful in contact with skin" is a potential hazard. |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit is recommended. | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Pre-Handling Preparations:
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that safety shower and eyewash stations are accessible and in good working order.
-
PPE Inspection: Inspect all personal protective equipment for integrity. Do not use damaged gloves, cracked safety glasses, or torn lab coats.
-
Area Designation: Designate a specific area for handling the compound to minimize the potential for contamination.
2. Handling Procedure:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.
-
Spill Prevention: Use a weighing paper or a secondary container when weighing the solid. Handle the container with care to avoid dropping it.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and then wash with soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.
-
Containerization: Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Contaminated Materials: Dispose of any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, as hazardous waste.
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste. Do not pour this chemical down the drain.[1]
Experimental Workflow
Caption: Key steps for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
